3-Phosphinopropanenitrile: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary 3-Phosphinopropanenitrile, universally recognized in synthetic literature as 2-cyanoethylphosphine, is a highly versatile primary phosphine. Characterized by its dual functionality—a nucleophilic phosph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Phosphinopropanenitrile, universally recognized in synthetic literature as 2-cyanoethylphosphine, is a highly versatile primary phosphine. Characterized by its dual functionality—a nucleophilic phosphorus center and an electron-withdrawing cyano group—it serves as a critical building block in organometallic ligand design, advanced polymer curing, and the synthesis of complex therapeutic oligonucleotides and glycosphingolipids. This whitepaper provides an authoritative, in-depth analysis of its structural chemistry, physicochemical properties, and optimized synthetic methodologies.
Nomenclature and Structural Chemistry
The IUPAC name for this molecule is 3-phosphinopropanenitrile . The nomenclature derives from the parent propanenitrile chain (where the nitrile carbon is designated as C1), with a primary phosphino group (
) substituted at the C3 position. Its chemical formula is .
Conformational Isomerism
The structural flexibility of 3-phosphinopropanenitrile arises from independent rotations around the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and bonds. Infrared and Raman spectroscopic studies, coupled with ab initio calculations, confirm that the molecule exists in a dynamic equilibrium of five distinct, stable conformers.
The rotation around the
bond yields Trans (T) and Gauche (G) states, while rotation around the bond yields trans (t) and gauche (g) states. The resulting five conformers are:
Gauche-trans (Gt) – Typically the most thermodynamically stable conformer due to minimized steric repulsion between the cyano and phosphino groups.
Trans-trans (Tt)
Trans-gauche (Tg)
Gauche-gauche (Gg)
Gauche-gauche' (Gg')
Variable-temperature Raman spectroscopy in xenon solutions reveals that the enthalpy difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) between the Gt and Tt conformers is approximately , highlighting a slight preference for the Gt state at ambient temperatures.
Fig 1: Conformational isomerism of 3-phosphinopropanenitrile based on C-C and C-P bond rotations.
Physicochemical Properties
Understanding the physical parameters of 3-phosphinopropanenitrile is critical for downstream purification and reaction design. The primary phosphine is highly reactive and prone to oxidation, necessitating strict anaerobic handling.
Property
Value
Causality / Significance in Workflow
IUPAC Name
3-phosphinopropanenitrile
Standardized nomenclature for regulatory compliance.
The synthesis of 3-phosphinopropanenitrile is achieved via the hydrophosphination of acrylonitrile using phosphine gas (
). Because acrylonitrile is a potent Michael acceptor, the reaction can easily proceed to over-alkylation, yielding bis(2-cyanoethyl)phosphine and tris(2-cyanoethyl)phosphine[2]. To isolate the mono-adduct, the reaction kinetics must be strictly controlled.
Fig 2: Stepwise hydrophosphination of acrylonitrile yielding mono-, bis-, and tris-adducts.
Step-by-Step Protocol: Selective Synthesis of the Mono-Adduct
Note:
is highly toxic and pyrophoric. This protocol must be executed in a rated high-pressure autoclave within a specialized fume hood.
System Purging & Reagent Loading:
Action: Purge a high-pressure autoclave with argon for 30 minutes. Load degassed acrylonitrile and a suitable hydrophosphination catalyst (e.g., transition metal complexes or alkali metal phosphides).
Causality: Primary phosphines rapidly oxidize to phosphine oxides in the presence of
. Rigorous Schlenk conditions are non-negotiable to maintain the oxidation state of P(III).
Pressurization:
Action: Introduce anhydrous
gas into the reactor until a stable internal pressure of 28–32 atm is achieved[2].
Causality: Operating under a massive stoichiometric excess of
alters the reaction kinetics. The high concentration of dissolved ensures that the formation of the mono-adduct outpaces the subsequent nucleophilic attack of the newly formed 3-phosphinopropanenitrile on unreacted acrylonitrile, maximizing the mono-adduct yield (approx. 52%)[2].
Thermal Activation & Reaction Monitoring:
Action: Heat the vessel to the catalyst's activation temperature. Monitor the pressure gauge continuously.
Causality: The pressure drop serves as a self-validating metric for reaction progress, directly correlating to the consumption of
gas. A stabilization in pressure indicates the exhaustion of the limiting reagent (acrylonitrile).
Quenching & Scrubber Venting:
Action: Cool the reactor to ambient temperature. Slowly vent the excess
through a concentrated sodium hypochlorite (bleach) scrubber system.
to benign phosphoric acid, ensuring operator safety and preventing pyrophoric autoignition upon atmospheric exposure.
Vacuum Fractional Distillation:
Action: Subject the crude liquid mixture to fractional distillation under vacuum. Collect the fraction boiling at 54–55 °C at 9 mmHg[1].
Causality: Vacuum distillation significantly lowers the boiling point, preventing the thermal disproportionation or polymerization of the cyanoethylphosphine product.
Applications in Drug Development and Materials Science
Phosphoramidite Chemistry in Therapeutics
In the realm of drug development, derivatives of 3-phosphinopropanenitrile are indispensable. Specifically, bis(diisopropylamino)-2-cyanoethylphosphine is utilized as a premier phosphitylating agent. It is applied to introduce critical phosphodiester bonds during the synthesis of complex, naturally occurring inositol-containing glycophosphosphingolipids[3].
Mechanistic Causality: The cyanoethyl group acts as an ideal
-eliminable protecting group for the phosphate backbone. During the final deprotection steps of oligonucleotide or lipid synthesis, treatment with a base (such as ammonia) induces the -elimination of the cyanoethyl group, releasing acrylonitrile and leaving behind the biologically active, unprotected phosphate group.
Advanced Polymer Curing Promoters
Beyond pharmaceuticals, cyanoethylphosphines (particularly the tri-substituted derivatives) are heavily utilized in materials science as organic phosphine curing promoters for epoxy resin compositions[4].
Mechanistic Causality: The lone pair on the phosphorus atom acts as a potent nucleophile, initiating the ring-opening polymerization of epoxides. This results in highly crosslinked, thermally stable matrices that are widely used for the encapsulation of advanced semiconductor devices[4].
References
1.[1] Title: Taming PH3: State of the Art and Future Directions in Synthesis - ACS Publications
Source: acs.org
URL:
2.[3] Title: The synthesis of 1-O-(2-N-stearoyl-D-erythro-sphinganine-1-phosphoryl)-2-O- (alpha-D-mannopyranosyl-D-myo-inositol: a fragment of the naturally occurring inositol-containing glycophosphosphingolipids - PubMed
Source: nih.gov
URL:
3.[5] Title: Newmann projections of the five conformers of 2-cyanoethylphosphine. - ResearchGate
Source: researchgate.net
URL:
4.[4] Title: Epoxy resin composition and resin-encapsulated semiconductor device - Patent 0700947
Source: epo.org
URL:
5.[2] Title: Taming PH3: State of the Art and Future Directions in Synthesis - ACS Publications
Source: acs.org
URL:
An In-depth Technical Guide to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile: A Key Reagent in Synthetic Chemistry
Introduction The query for a compound represented as "H2PCH2CH2CN" suggests an interest in a propanenitrile scaffold bearing a phosphine group. While a simple, unsubstituted 3-(phosphino)propanenitrile is not a commonly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The query for a compound represented as "H2PCH2CH2CN" suggests an interest in a propanenitrile scaffold bearing a phosphine group. While a simple, unsubstituted 3-(phosphino)propanenitrile is not a commonly documented or commercially available reagent, a more complex and highly significant derivative, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, is a cornerstone reagent in modern synthetic chemistry. This guide provides a comprehensive technical overview of this latter compound, addressing its molecular characteristics, and its critical role in advanced applications, particularly for an audience of researchers, scientists, and drug development professionals.
This compound, also known by its synonym 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a key phosphitylating agent.[1] Its structure is designed for stability and high reactivity in specific chemical transformations, most notably in the solid-phase synthesis of oligonucleotides, which are fundamental to the development of RNAi therapeutics, antisense oligonucleotides, and molecular diagnostic probes.[1]
Molecular Formula and Weight
The precise molecular identity of this reagent is critical for its application in exacting synthetic protocols.
Molecular Formula
The molecular formula for 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile has been determined to be C15H32N3OP .[2]
Molecular Weight Calculation
The molecular weight is a fundamental physical property, calculated from the sum of the atomic weights of its constituent atoms.
Element
Symbol
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon
C
15
12.011
180.165
Hydrogen
H
32
1.008
32.256
Nitrogen
N
3
14.007
42.021
Oxygen
O
1
15.999
15.999
Phosphorus
P
1
30.974
30.974
Total
301.415
The calculated molecular weight is 301.415 g/mol .[2][3]
Molecular Structure and Physicochemical Properties
The unique structure of this phosphoramidite is central to its function. The diisopropylamino groups provide steric bulk, which enhances the stability of the trivalent phosphorus atom, while the cyanoethyl group serves as a protecting group for the phosphite.
Technical Distinction: Tris(2-cyanoethyl)phosphine vs. Tris(2-carboxyethyl)phosphine (TCEP) Executive Summary & Disambiguation In the context of drug development and high-precision chemistry, the acronym "TCEP" almost un...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Distinction: Tris(2-cyanoethyl)phosphine vs. Tris(2-carboxyethyl)phosphine (TCEP)
Executive Summary & Disambiguation
In the context of drug development and high-precision chemistry, the acronym "TCEP" almost universally refers to Tris(2-carboxyethyl)phosphine , the hydrophilic disulfide reducing agent. However, chemical catalogs and synthesis literature often use the term "TCEP" or "TCEP Nitrile" to refer to its precursor, Tris(2-cyanoethyl)phosphine .
This distinction is critical. Confusing these two reagents can lead to experimental failure due to opposing solubility profiles (organic vs. aqueous) and reactivity scopes.
Tris(2-cyanoethyl)phosphine (The "Nitrile"): An intermediate and organic-phase reagent. Insoluble in water.[1] Used as a precursor or for reducing disulfides in non-polar solvents.
Tris(2-carboxyethyl)phosphine (The "Acid" / Bio-TCEP): The gold-standard, water-soluble biological reducing agent. Produced via the acid hydrolysis of the Nitrile.
Chemical Architecture & Comparative Properties
The fundamental difference lies in the functional group attached to the ethyl linker: a nitrile (-CN) versus a carboxylic acid (-COOH). This peripheral modification dictates the molecule's solvent compatibility and interaction with biological matrices.
Comparative Technical Specifications
Feature
Tris(2-cyanoethyl)phosphine (The Nitrile)
Tris(2-carboxyethyl)phosphine (The Acid)
Common Abbreviation
TCEP Nitrile, TCP
TCEP, TCEP-HCl
CAS Number
4023-53-4
51805-45-9 (HCl salt)
Molecular Formula
Solubility
Organic Only: Acetonitrile, DMF, DMSO, Chloroform. Insoluble in water.[1]
Aqueous: Water (>300 g/L), Buffer. Insoluble in non-polar organics.
Physical State
White crystalline solid (mp 97–99 °C)
White crystalline solid (mp 175–177 °C)
Primary Utility
Organic synthesis, Flame retardant precursor, Metal ligand.
Protein biochemistry, ADC conjugation, Proteomics.
The Phosphorus Center: Identical Engines, Different Vehicles
Both molecules rely on the nucleophilicity of the central phosphorus atom. The driving force for reduction is the formation of a strong Phosphorus-Oxygen (P=O) double bond (phosphine oxide), which is thermodynamically favorable.
Nucleophilic Attack: The lone pair on the phosphorus attacks one sulfur atom of the disulfide bond.
Intermediate Formation: A phosphonium-sulfur intermediate is formed.
Hydrolysis/Collapse: Water (or an equivalent nucleophile) attacks the phosphorus, releasing the reduced thiols and generating the phosphine oxide.
Why the "Tail" Matters:
The Carboxy Effect (Bio-TCEP): The propionic acid side chains provide extreme hydrophilicity. At physiological pH (7.4), the carboxyl groups are deprotonated (COO-), creating a highly charged, water-soluble species that cannot penetrate hydrophobic protein cores as easily as DTT, but is perfect for surface disulfides and avoiding organic solvent denaturation.
The Cyano Effect (Nitrile): The nitrile groups are polar but non-ionic. This allows the molecule to dissolve in organic solvents where biological TCEP would precipitate. This makes the Nitrile variant essential for peptide synthesis or small molecule reduction in organic phases (e.g., DCM or DMF).
Figure 1: The synthetic relationship and functional divergence between the Nitrile precursor and the Biological TCEP reagent.
Experimental Protocols
Protocol A: Synthesis of Bio-TCEP from Cyano-TCEP
Context: Researchers may possess the cheaper Nitrile intermediate and require the Biological reagent. This hydrolysis protocol is the industry standard for conversion.
Context: Standard workflow for reducing an IgG1 antibody for Antibody-Drug Conjugate (ADC) preparation using Bio-TCEP.
Materials:
TCEP-HCl (Bio-TCEP).
Reaction Buffer: PBS, pH 7.4, 1 mM EDTA.
Note: EDTA is included to chelate divalent cations (Zn²⁺, Cu²⁺) which can catalyze the re-oxidation of thiols.
IgG1 Antibody (10 mg/mL).
Methodology:
Stock Preparation: Prepare a 10 mM TCEP stock solution in water.
Critical Step: TCEP-HCl is acidic.[4][5] You must neutralize the stock to pH ~7.0 using NaOH if adding large volumes, though for small molar excesses, the buffer capacity is usually sufficient.
Molar Calculation: Calculate the molar excess. For partial reduction (hinge region), use 2.5–3.0 equivalents of TCEP per antibody. For full reduction (heavy/light chain separation), use 50–100 equivalents.
Incubation: Add TCEP to the antibody solution. Incubate at 37°C for 1 hour or Room Temperature for 2 hours.
Advantage:[5][6][7][8][9] Unlike DTT, TCEP is stable and does not require an inert atmosphere (though it is good practice).
Validation: Verify reduction via SDS-PAGE (Non-reducing vs Reducing) or LC-MS.
Self-Validating Check: TCEP does not absorb significantly at 280nm, minimizing interference with protein concentration measurements post-reduction.
Safety & Handling: The "Nitrile" Hazard
While Bio-TCEP is relatively benign (corrosive due to acidity), the Tris(2-cyanoethyl)phosphine carries specific nitrile-associated risks.
Metabolism: Nitriles can be metabolized to release cyanide in vivo, though the stability of this specific phosphine makes rapid release unlikely. However, it should be treated as acutely toxic if ingested.
Incompatibility: Avoid mixing the Nitrile variant with strong oxidizers or acids unless under controlled hydrolysis conditions (Protocol A), as this can generate heat and fumes.
References
Burns, J. A., et al. (1991).[2][4][9] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. Link
Levison, M. E., et al. (1969).[4] "Reduction of biological substances by water-soluble phosphines: Gamma-globulin."[4] Experientia. Link
Hampton Research. "TCEP Hydrochloride User Guide." Link
Sigma-Aldrich. "Tris(2-carboxyethyl)phosphine hydrochloride Product Information." Link
ChemicalBook. "Tris(2-cyanoethyl)phosphine Properties and Safety."[1] Link
An In-depth Technical Guide to Air-Stable Primary Phosphine Derivatives: From Synthesis to Application Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract P...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Air-Stable Primary Phosphine Derivatives: From Synthesis to Application
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary phosphines (RPH₂), foundational building blocks in organophosphorus chemistry, have historically been relegated to specialized laboratories due to their notorious air sensitivity, toxicity, and often pyrophoric nature.[1][2] This guide charts the paradigm shift in the field, moving from hazardous, unstable reagents to a new generation of robust, air-stable primary phosphine derivatives. We will dissect the electronic and steric strategies that confer this remarkable stability, provide detailed synthetic and characterization protocols, and explore their transformative applications in catalysis, medicinal chemistry, and materials science. This document serves as a comprehensive resource for researchers seeking to harness the synthetic potential of primary phosphines without the traditional handling constraints.
The Primary Phosphine Conundrum: From Hazard to Harnessing Reactivity
Primary phosphines are organic derivatives of phosphine gas (PH₃) where one hydrogen atom is replaced by an organic substituent (R-PH₂). The two remaining phosphorus-hydrogen (P-H) bonds are the nexus of their utility and their danger. These bonds are highly reactive, making primary phosphines exceptionally versatile precursors for an extensive array of more complex phosphine ligands, catalysts, polymers, and macrocycles.[1][2][3]
However, this reactivity comes at a steep price. The lone pair of electrons on the phosphorus atom is readily attacked by atmospheric oxygen, leading to rapid oxidation to phosphine oxides and, in some cases, phosphoric acids.[2][4] This process is often exothermic and, for small, volatile phosphines, can lead to spontaneous ignition in air (pyrophoricity).[1][2] Consequently, the synthesis and manipulation of traditional primary phosphines demand rigorous air-free techniques, such as gloveboxes or Schlenk lines, limiting their widespread adoption.[4] The development of air-stable derivatives has been the single most critical enabler for bringing these powerful reagents into the mainstream chemical laboratory.
Foundational Principles of Stability: Taming the Lone Pair
The key to rendering a primary phosphine air-stable is to decrease the availability and reactivity of the phosphorus lone pair towards oxygen. Two primary strategies have proven effective: steric shielding and electronic delocalization.
Steric Hindrance: The Brute-Force Approach
The original strategy for stabilizing primary phosphines involved surrounding the phosphorus atom with bulky organic groups.[2][5] These sterically encumbering substituents, such as tert-butyl or adamantyl groups, act as a physical barrier, preventing oxygen molecules from reaching and reacting with the phosphorus center.
Causality: By physically blocking the reaction site, the kinetics of oxidation are dramatically slowed.
Limitation: While effective at conferring stability, this approach can be a double-edged sword. The same steric bulk that protects the -PH₂ group can also impede its subsequent reaction at the phosphorus center, limiting its utility as a synthetic intermediate.[2]
Electronic Stabilization: An Elegant Solution
A more modern and versatile strategy involves modulating the electronic environment of the phosphorus atom. By incorporating the phosphino group into an extended π-conjugated system, its reactivity can be intrinsically tamed without the need for cumbersome steric bulk.[1][5]
Mechanism of Action: This electronic stabilization is achieved by delocalizing the phosphorus lone pair across the π-system. This delocalization effectively reduces the electron density at the phosphorus atom and lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which is primarily composed of the phosphorus lone pair.[2] A lower energy HOMO is less susceptible to oxidation.
Predictive Power: Density Functional Theory (DFT) models have been developed to rationalize and even predict the air-stability of new primary phosphines by calculating the energy of the HOMO and the Singly Occupied Molecular Orbital (SOMO) of the radical cation intermediate formed during oxidation.[2][5]
Key examples of electronically stabilized systems include:
Binaphthyl Scaffolds (MOP-type): Chiral primary phosphines based on the atropisomeric binaphthyl backbone are crystalline solids that can be stable in air indefinitely.[2][6]
BODIPY Dyes: Incorporating a -PH₂ group onto a boron dipyrromethene (BODIPY) framework not only results in an air-stable phosphine but also creates a highly fluorescent molecule, ideal for imaging applications.[1][2]
Ferrocenyl Groups: Ferrocene-containing primary phosphines exhibit enhanced air stability through a unique intermolecular antioxidant effect, which is believed to involve the quenching of reactive singlet oxygen.[7]
The diagram below illustrates the conceptual difference between steric and electronic stabilization strategies.
Caption: Core strategies for conferring air-stability to primary phosphines.
Synthesis and Handling of Air-Stable Primary Phosphines
The advent of electronic stabilization has made the synthesis of primary phosphines more accessible, often relying on robust and high-yielding catalytic methods.
Key Synthetic Methodologies
Modern syntheses frequently employ palladium-catalyzed cross-coupling reactions, which offer excellent functional group tolerance and reliability.[3][8] A general and powerful approach is the phosphonylation of an aryl halide followed by reduction.
The logical workflow for a common synthetic route is depicted below.
Caption: General workflow for synthesizing primary phosphines via C-P coupling.
Experimental Protocol: Multigram Synthesis of a Fluorescent BODIPY Primary Phosphine
This protocol is adapted from methodologies developed for preparing fluorescent, air-stable primary phosphines, which are invaluable for bio-imaging applications.[3] The key steps involve a palladium-catalyzed phosphonylation followed by a silane reduction.
Materials:
8-bromo-BODIPY derivative
Diethyl phosphite
Palladium(II) acetate [Pd(OAc)₂]
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Triethylamine (TEA)
Anhydrous Toluene
Phenylsilane (PhSiH₃)
Standard Schlenk line or glovebox equipment for initial inert atmosphere setup
Silica gel for chromatography
Step-by-Step Procedure:
Reaction Setup (C-P Coupling):
To a flame-dried 250 mL Schlenk flask, add the 8-bromo-BODIPY (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppf (0.06 eq).
Evacuate and backfill the flask with argon or nitrogen three times.
Add anhydrous toluene via cannula, followed by triethylamine (3.0 eq) and diethyl phosphite (1.5 eq).
Causality: The palladium/dppf system is an efficient catalyst for C-P bond formation. Triethylamine acts as a base to deprotonate the diethyl phosphite, generating the active nucleophile. An inert atmosphere is crucial at this stage to prevent catalyst degradation.
Reaction Execution:
Heat the reaction mixture to 110 °C and stir under argon for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting aryl bromide is consumed.
Workup and Isolation of Phosphonate Intermediate:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the Celite pad with dichloromethane (DCM).
Combine the organic filtrates and remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure BODIPY-diethyl phosphonate intermediate.
Reduction to the Primary Phosphine:
Dissolve the purified BODIPY-phosphonate (1.0 eq) in anhydrous toluene in a Schlenk flask under argon.
Add phenylsilane (4.0-5.0 eq) dropwise at room temperature.
Heat the mixture to 80-90 °C and stir for 4-6 hours.
Causality: Phenylsilane is an effective and relatively mild reducing agent for converting phosphonates to primary phosphines. The reaction proceeds via sequential reduction of the P=O and P-OR bonds.
Final Workup and Purification:
Cool the reaction to room temperature.
Carefully quench any excess silane by slow addition of methanol.
Remove all volatiles under reduced pressure.
The resulting solid is the crude primary phosphine. It can be purified by recrystallization or careful column chromatography on silica gel (note: despite being "air-stable," prolonged exposure on silica can lead to some oxidation). The product should be a brightly colored, fluorescent solid.
Handling and Storage
While these derivatives are designed for air stability, best practices should still be observed.
Storage: Store solids in a cool, dry, and dark place, preferably in a well-sealed container.[4] While many are stable indefinitely in the solid state, stability in solution can be lower and is often solvent-dependent.[1]
Safety: Phosphine compounds, in general, should be handled with care.[9] They can be toxic, and many have unpleasant odors.[2][9] Always handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the specific Safety Data Sheet (SDS) for any new compound.
Essential Characterization Techniques
Confirming the identity and purity of primary phosphines and their subsequent complexes requires a suite of spectroscopic and analytical techniques.
Technique
Key Information Provided
Typical Observations for Primary Phosphines
³¹P NMR Spectroscopy
The definitive technique for phosphorus compounds. Provides information on the electronic environment, coordination, and oxidation state.[10]
A sharp signal, often a triplet due to coupling with the two P-H protons. Chemical shifts are characteristic. Upon coordination to a metal, the signal shifts significantly downfield.[11][12]
¹H NMR Spectroscopy
Confirms the presence of P-H protons and the structure of the organic backbone.
A characteristic multiplet for the -PH₂ protons, showing a large ¹J(P,H) coupling constant.
Infrared (IR) Spectroscopy
Identifies the P-H bond.
A distinct, sharp stretching vibration (ν(P-H)) in the 2200-2400 cm⁻¹ region.[12] This frequency increases upon metal coordination.[11][12]
X-ray Crystallography
Provides the unambiguous solid-state molecular structure, including precise bond lengths and angles.[13]
Confirms the geometry around the phosphorus atom and its connectivity within the molecule or metal complex.[11]
Mass Spectrometry
Determines the molecular weight of the compound.
Confirms the successful synthesis of the target molecule by matching the observed molecular ion peak to the calculated mass.
Applications in Drug Discovery and Catalysis
The accessibility of air-stable primary phosphines has unlocked their potential in fields where robustness and reliability are paramount.
Gateway to Advanced Ligands and Catalysis
Primary phosphines are the parent compounds for synthesizing countless other phosphine ligands.[1][2] Their two P-H bonds can be sequentially functionalized, allowing for the precise construction of bidentate and polydentate ligands with tailored steric and electronic properties.[1][6] These ligands are cornerstones of homogeneous catalysis, used to stabilize transition metal centers in reactions like Suzuki and Heck cross-couplings.[14][15]
Caption: Role of primary phosphines as precursors to advanced ligands for catalysis.
Medicinal Chemistry and Theranostics
The unique properties of these compounds are being leveraged in drug development and medical imaging.
Theranostics: Fluorescent BODIPY-based phosphines are used to synthesize "theranostic" agents, which combine therapeutic action with diagnostic imaging.[1] When complexed with radioisotopes like Technetium-99m (⁹⁹ᵐTc), they create dual-modality probes for in vitro fluorescence microscopy and in vivo SPECT radio-imaging.[2]
Phosphine Oxides as Pharmacophores: While phosphines themselves are ligands, their oxidized counterparts, phosphine oxides, are emerging as valuable functional groups in drug design.[16][17] The P=O group is a very strong hydrogen bond acceptor and is more polar than amides or sulfonamides.[18] Incorporating a phosphine oxide can dramatically increase a drug candidate's aqueous solubility and metabolic stability. The FDA-approved anti-cancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor, prominently features a dimethylphosphine oxide group, highlighting the clinical relevance of this moiety.[18] Air-stable primary phosphines provide a direct and controllable route to precursors for these important bioactive molecules.
Conclusion and Future Outlook
The development of air-stable primary phosphines represents a significant leap forward in organophosphorus chemistry. By overcoming the historical barriers of instability and hazardous handling, these reagents have transitioned from niche curiosities to indispensable tools for a broad scientific audience. The principles of electronic stabilization have not only provided a practical solution but have also deepened our fundamental understanding of chemical reactivity.
The future is bright for this class of compounds. Ongoing research will undoubtedly uncover new stabilizing scaffolds, leading to primary phosphines with even more finely tuned properties. Their expanding role as precursors for asymmetric catalysts will continue to impact synthetic organic chemistry, while their application in creating novel phosphine oxide-based drugs and advanced diagnostic agents positions them at the forefront of innovation in medicinal chemistry and materials science.
References
Horký, F., Franz, R., Bruhn, C., & Pietschnig, R. (2023). A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. Chemistry – A European Journal, 29(68), e202302518. [Link]
Gavenonis, J., & Tilley, T. D. (2006). Spectroscopic characterization of primary and secondary phosphine ligation on ruthenium(II) complexes. Inorganic Chemistry, 45(16), 6337–6344. [Link]
Royal Society of Chemistry. (n.d.). Air-stable, fluorescent primary phosphines. Organometallic Chemistry, Volume 39. [Link]
Imamoto, T. (2013). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1136-1147. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of phosphines. [Link]
Gavenonis, J., & Tilley, T. D. (2006). Spectroscopic Characterization of Primary and Secondary Phosphine Ligation on Ruthenium(II) Complexes. Inorganic Chemistry, 45(16), 6337-6344. [Link]
Fleming, J. T., & Higham, L. J. (2015). Primary phosphine chemistry. Coordination Chemistry Reviews, 297, 127–145. [Link]
Request PDF. (n.d.). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. [Link]
Del Grosso, A., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(21), 6213–6223. [Link]
Horký, F., et al. (2023). A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines. Chemistry – A European Journal. [Link]
La-Posta, K., et al. (2024). Recent advances in visible light-driven phosphine-mediated transformations. Organic & Biomolecular Chemistry. [Link]
Watson International. (2017). Metal Phosphine Complexes And Ligands. [Link]
Royal Society of Chemistry. (n.d.). Perspective: Modern Tools for the Synthesis of Heteroleptic Phosphines. [Link]
ResearchGate. (n.d.). Efficient Multigram Syntheses of Air-Stable, Fluorescent Primary Phosphines via Palladium-Catalyzed Phosphonylation of Aryl Bromides. [Link]
Chem-Tech. (2024). Understanding the Toxicity and Risks of Phosphine Gas. [Link]
Schlipalius, D. I., et al. (2023). Pesticidal Toxicity of Phosphine and Its Interaction with Other Pest Control Treatments. Insects, 14(3), 302. [Link]
Gutsulyak, D. V., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(16), 3946. [Link]
Wagner, T., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6423–6440. [Link]
Fan, G., et al. (2021). Development and Clinical Application of Phosphorus-Containing Drugs. Journal of Medicinal Chemistry, 64(2), 859–893. [Link]
MDPI. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. [Link]
AccessMedicine. (n.d.). PHOSPHINE AND PHOSPHIDES. Poisoning & Drug Overdose, 7e. [Link]
CORE. (n.d.). Homo- and heterodehydrocoupling of phosphines mediated by alkali metal catalysts. [Link]
Airgas. (2017). Safety Data Sheet: Phosphine (Compressed). [Link]
Han, L., et al. (2021). Primary Phosphines and Phosphine Oxides with a Stereogenic Carbon Center Adjacent to the Phosphorus Atom: Synthesis and Anti-Markovnikov Radical Addition to Alkenes. Molecules, 26(22), 6958. [Link]
ResearchGate. (n.d.). Preparation and Properties of Primary, Secondary, and Tertiary Phosphines. [Link]
University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. [Link]
Beletskaya, I. P., & Dembinski, R. (2011). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 7, 67–107. [Link]
Conformational Stability of 2-Cyanoethylphosphine: A Structural & Thermodynamic Analysis
Executive Summary 2-Cyanoethylphosphine (2-CEP, ) represents a critical fundamental unit in organophosphorus chemistry, serving as the mono-substituted precursor to the widely utilized reducing agent Tris(2-cyanoethyl)ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyanoethylphosphine (2-CEP,
) represents a critical fundamental unit in organophosphorus chemistry, serving as the mono-substituted precursor to the widely utilized reducing agent Tris(2-cyanoethyl)phosphine and its carboxylate derivatives (e.g., TCEP-HCl). Understanding the conformational landscape of 2-CEP is not merely an academic exercise; it is foundational for predicting ligand bite angles in catalysis and stability profiles in aqueous pharmaceutical formulations.
This technical guide synthesizes experimental data from variable-temperature vibrational spectroscopy and ab initio calculations to map the potential energy surface of 2-CEP. We establish the Trans-trans (Tt) conformer as the global thermodynamic minimum, while highlighting the low-barrier accessibility of the Gauche-trans (Gt) form, which has significant implications for the molecule's reactivity and chelation entropy.
Molecular Architecture: The Conformational Landscape
The 2-CEP molecule possesses two primary axes of internal rotation that define its conformational manifold:
The C–C Bond Axis (
): Determines the spatial relationship between the phosphino () and cyano () groups.
The C–P Bond Axis (
): Determines the orientation of the phosphine lone pair relative to the ethyl backbone.
This rotational freedom results in five theoretically distinct conformers. The nomenclature follows a two-letter system: the first letter denotes the C–C backbone (Trans or Gauche), and the second denotes the C–P orientation (trans or gauche).
The Primary Conformers
Tt (Trans-trans): The phosphine and cyano groups are anti-periplanar (
). This minimizes steric repulsion and dipole-dipole interaction.
Gt (Gauche-trans): The backbone is gauche (
), but the phosphine hydrogen atoms maintain a trans orientation.
Tg (Trans-gauche): The backbone is trans, but the phosphine group rotates, altering the lone pair vector.
Visualization of Conformational Equilibrium[1]
Figure 1: Conformational equilibrium of 2-CEP. The Tt and Gt forms exist in a highly dynamic equilibrium at ambient temperatures due to the small energy gap.
Thermodynamic Profile & Stability Data
The stability of 2-CEP conformers is governed by a delicate balance between steric repulsion (favoring Trans) and hyperconjugative/dipole effects. Experimental data derived from variable-temperature Raman spectroscopy in liquid Xenon solutions provides the most accurate thermodynamic values.
Enthalpy Differences (
)
The following values are relative to the Tt conformer (set to 0).
Conformer
Notation
Relative Enthalpy ()
Population at 298 K
Structural Driver
Trans-trans
Tt
0 cm⁻¹ (0.0 kJ/mol)
~58%
Dipole minimization; Steric relief.
Gauche-trans
Gt
89 ± 12 cm⁻¹ (1.06 kJ/mol)
~38%
Entropic probability; Gauche effect (minor).
Trans-gauche
Tg
331 ± 18 cm⁻¹ (3.96 kJ/mol)
< 4%
Destabilized by P-lone pair repulsion.
Key Insight: The energy difference between Tt and Gt is remarkably small (< 1.1 kJ/mol).[1] This implies that in solution, the ethyl backbone is extremely flexible, "breathing" between extended and bent states. This flexibility is advantageous for precursor reactivity but presents a challenge for crystallizing mono-substituted derivatives.
Spectroscopic Validation
To validate the presence of these conformers in your own samples, use the following spectroscopic markers. The C
N stretch and P-H deformation modes are the most sensitive reporters of conformational state.
In the liquid phase, this band often appears broad or split, indicating the rapid exchange between Tt and Gt forms.
P-H Stretch (
):
Observed at ~2300 cm⁻¹ .
The frequency shifts slightly depending on the C-P rotation (t vs g), making it a marker for the Tg conformer.
Skeletal Bending:
Low-frequency Raman modes (< 400 cm⁻¹) are definitive for assigning the C-C-P backbone geometry.
Experimental Protocol: Synthesis of 2-CEP
Safety Warning: Phosphine (
) is pyrophoric and highly toxic. All manipulations must be performed in a specialized high-pressure containment facility or a glovebox with scrubbers.
While commercial TCEP is available, the mono-2-cyanoethylphosphine is often synthesized in situ or isolated for specific mechanistic studies.
Hydrophosphination Workflow
Reagents:
Phosphine gas (
)
Acrylonitrile (
)
Catalyst: Potassium hydroxide (KOH) or radical initiator (AIBN). Base catalysis is preferred for selectivity.
Protocol:
Preparation: Charge a high-pressure autoclave with acetonitrile (solvent) and acrylonitrile.
Phosphine Addition: Condense excess
into the vessel at -78°C.
Critical Step: A molar ratio of PH3:Acrylonitrile > 3:1 is required to favor the mono-product over the bis- and tris- adducts.
Reaction: Heat to 60°C for 4 hours under autogenous pressure (approx. 20-30 bar).
Workup: Vent unreacted
into a bleach scrubber (10% NaOCl).
Distillation: Fractionally distill the liquid residue under reduced pressure.
Mono-2-CEP Boiling Point: ~60-65°C at 1.5 mmHg.
Bis-CEP Boiling Point: Significantly higher; often remains as residue.
Synthesis Flowchart
Figure 2: Synthesis pathway emphasizing stoichiometry control to maximize mono-substitution.
Implications for Drug Development
Precursor Stability
The low energy barrier between Tt and Gt conformers suggests that 2-CEP does not adopt a rigid "locked" structure in solution. When used as a precursor for TCEP (Tris(2-carboxyethyl)phosphine) , this flexibility facilitates the sequential addition of acrylonitrile units. However, it also means the molecule is prone to rapid intermolecular interactions, requiring storage under inert atmosphere to prevent oxidation to the phosphine oxide (
), which is thermodynamically a "dead end" for further substitution.
Ligand Design
For researchers designing phosphine ligands based on the cyanoethyl scaffold:
Bite Angle: The preference for the Trans-trans conformer maximizes the linear extension of the ligand. In bidentate designs, this necessitates a longer linker to overcome the natural tendency of the arms to splay apart (
) rather than chelate.
Solubility: The cyano group provides a dipole handle. The accessibility of the Gauche form (only 89 cm⁻¹ away) allows the dipole vector to reorient in polar solvents, enhancing solubility in aqueous-organic mixtures compared to rigid alkyl phosphines.
References
Durig, J. R., Panikar, S. S., Pai, T. H., Zhou, C. X., Kalasinsky, V. F., & Purohit, S. S. (2012).[2] Infrared and Raman spectra, structural parameters, conformational stability, vibrational assignment and ab initio calculations of 2-cyanoethylphosphine.[1][3][4][5][2][6] Chemical Physics, 405, 1-8.[1][5][2][6]
Blake, A. J., & McQuillan, G. P. (1984). Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide. Journal of the Chemical Society, Dalton Transactions, (9), 1849-1855.
Kalasinsky, V. F., & Pai, T. H. (1971).[7] Vibrational Spectra and Conformations of Cyclohexylphosphine and 2-Cyanoethylphosphine.[7] Journal of Molecular Structure.
Rauhut, M. M., Hechenbleikner, I., Currier, H. A., Schaefer, F. C., & Wystrach, V. P. (1959). The Cyanoethylation of Phosphine. Journal of the American Chemical Society, 81(5), 1103–1107.
The Definitive Guide to Cyanoethylphosphine Synthesis: From Phosphine Gas to Functional Precursors
Topic: History and Technical Synthesis of Cyanoethylphosphines from Phosphine Gas Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: History and Technical Synthesis of Cyanoethylphosphines from Phosphine Gas
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of cyanoethylphosphines—specifically tris(2-cyanoethyl)phosphine (TCEP) and its mono- and bis-substituted analogs—represents a cornerstone in organophosphorus chemistry. Originating from the post-war boom in industrial phosphorus research, this class of compounds serves as the critical intermediate for reducing agents (TCEP
HCl), flame retardants, and bidentate phosphine ligands used in homogenous catalysis.
This guide analyzes the evolution of this synthesis, moving from the early, hazardous batch reactions of the 1950s to modern, selectivity-controlled industrial processes. It focuses exclusively on the hydrophosphination of acrylonitrile (AN) with phosphine gas (
) , detailing the mechanistic divergence between base-catalyzed and radical-mediated pathways.
Historical Genesis: The Rauhut Era
While organophosphorus chemistry dates back to the 19th century, the controlled functionalization of phosphine gas (
) remained elusive due to its high toxicity and pyrophoricity. The breakthrough occurred in the late 1950s and early 1960s, driven by researchers at American Cyanamid , most notably M.M. Rauhut .
The Discovery
In 1961 , Rauhut and co-workers published the seminal work on the "Cyanoethylation of Phosphine." They discovered that while
is a poor nucleophile in its neutral state, it could be activated by strong bases to undergo a rapid Michael addition to acrylonitrile.
Pre-1960:
reactions were largely limited to high-temperature/pressure radical reactions with poor selectivity.
The Rauhut Shift (1961): Introduction of base catalysis (KOH, acetonitrile) allowed the reaction to proceed at room temperature with high yields of the tertiary product, tris(2-cyanoethyl)phosphine.
This work established the foundational protocol still used today: the stepwise alkylation of P-H bonds via conjugate addition.
Mechanistic Deep Dive
The reaction between phosphine and acrylonitrile is a nucleophilic hydrophosphination (Michael Addition). The pathway is sequential, meaning the product distribution (Mono vs. Bis vs. Tris) is determined by the relative rates of reaction (
) and the stoichiometry of the reactants.
The Base-Catalyzed Mechanism
Deprotonation: The base (B:) removes a proton from
(or the intermediate phosphine), generating a phosphide anion ().
Nucleophilic Attack: The phosphide attacks the
-carbon of acrylonitrile.
Protonation: The resulting carbanion abstracts a proton from the solvent or another
molecule, regenerating the catalyst.
Key Insight: The acidity of the P-H bond increases with substitution (
). Consequently, the second and third additions are often faster than the first, making it difficult to stop at the mono- or bis-stage under basic conditions.
Process Engineering: Controlling Selectivity
The central challenge in this synthesis is controlling the degree of substitution.
Synthesis of Tris(2-cyanoethyl)phosphine (TCEP)
To synthesize the tertiary phosphine (TCEP), the reaction is driven to completion.
Conditions: Slight excess of acrylonitrile (3.1 - 3.5 equiv).
Catalyst: Aqueous KOH or Potassium t-butoxide in Acetonitrile.
Outcome: The reaction is exothermic and rapid. The product precipitates as a white solid, simplifying purification.[1]
Synthesis of Mono- and Bis(2-cyanoethyl)phosphine
Obtaining the intermediate species requires suppressing the rapid subsequent additions. This is achieved by reversing the stoichiometry and altering the mechanism.
Conditions: High pressure of
(Autoclave, >30 atm) to ensure concentration exceeds product concentration.
Catalyst Switch:Radical initiators (e.g., AIBN, Di-tert-butyl peroxide) or UV light are preferred over bases. Radical addition rates for
vs. are more comparable, allowing for better statistical control.
Comparative Data: Base vs. Radical Control
Parameter
Base-Catalyzed (Standard)
Radical-Mediated (High Pressure)
Primary Target
Tris(2-cyanoethyl)phosphine (TCEP)
Mono- or Bis(2-cyanoethyl)phosphine
PH3 Pressure
Atmospheric to 5 atm
25 - 35 atm
Stoichiometry
Excess Acrylonitrile
Excess Phosphine ()
Catalyst
KOH, NaOH, t-BuOK
AIBN, Peroxides, UV Light
Selectivity
>90% Tris
~50% Mono, ~40% Bis (Tunable)
Temperature
20°C - 50°C
80°C - 120°C
Detailed Experimental Protocols
Protocol A: Synthesis of Tris(2-cyanoethyl)phosphine (TCEP)
Adapted from Rauhut et al. (1961) and modern optimizations.
Charging: Acetonitrile and Acrylonitrile are loaded.
Pressurization: The reactor is pressurized with
to 30 atm (huge excess of ).
Initiation: Mixture is heated to 100°C with di-tert-butyl peroxide initiator.
Separation: Distillation is required to separate Mono (b.p. ~100°C/0.5 mmHg) and Bis (b.p. ~160°C/0.5 mmHg) fractions from the residue.
Safety & Handling: The Phosphine Hazard
Working with
requires rigorous adherence to safety protocols. It is not only toxic ( ppm) but often pyrophoric due to diphosphine () impurities.
Engineering Controls: All reactions must occur in a negative-pressure glovebox or a dedicated fume hood with blast shielding.
Scrubbing: Reaction off-gas must pass through a scrubber containing 5-10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution to oxidize unreacted
to phosphate.
Monitoring: Continuous electrochemical
detectors must be active in the workspace.
Applications and Derivatives
Disulfide Reducing Agents
TCEP is most commonly converted to its hydrochloride salt (TCEP
HCl ). Unlike DTT or -mercaptoethanol, TCEP is odorless, stable in air, and permanently reduces disulfide bonds in proteins without reversing.
Ligand Precursors
The cyanoethyl groups serve as "masked" reactive sites.
Deprotection: Treatment with strong base (NaOEt) reverses the Michael addition, releasing acrylonitrile and regenerating the P-H bond. This is used to synthesize 1,3-bis(phosphino)propane ligands.
Reduction: The nitrile groups can be reduced to amines, creating chelating P-N ligands.
Flame Retardants
Cyanoethylphosphines are precursors to quaternary phosphonium salts used in flame-retardant textiles (e.g., Proban® process derivatives), where the phosphorus promotes char formation, cutting off oxygen from the fire.
References
Rauhut, M. M., Hechenbleikner, I., Currier, H. A., & Wystrach, V. P. (1961). "The Cyanoethylation of Phosphine." Journal of the American Chemical Society.[2] Link (Note: Often cited as J. Org. Chem or JACS in this era; seminal work on base catalysis).
Trofimov, B. A., Arbuzova, S. N., & Gusarova, N. K. (1999).[3] "Phosphine in the synthesis of organophosphorus compounds." Russian Chemical Reviews. Link
Burns, J. A., et al. (1991).[3] "Selective Reduction of Disulfides by Tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. Link (Describes the utility of the derivative TCEP).
Svara, J., & Weferling, N. (2002). "Phosphorus Compounds, Organic."[1][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (Overview of industrial handling and flame retardant applications).
Busacca, C. A., et al. (2011). "Spinning Tube-in-Tube Reactor for Continuous Flow Synthesis." Journal of Organic Chemistry.
Application Note: High-Selectivity Synthesis of Bis(2-cyanoethyl)phosphine
This Application Note is designed for research chemists and process engineers involved in organophosphorus synthesis. It details the selective synthesis of Bis(2-cyanoethyl)phosphine (BCEP) , a versatile secondary phosph...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and process engineers involved in organophosphorus synthesis. It details the selective synthesis of Bis(2-cyanoethyl)phosphine (BCEP) , a versatile secondary phosphine intermediate used in the development of water-soluble ligands and cationic phosphonium salts.
)
CAS: 5964-09-0
Executive Summary
The synthesis of secondary phosphines from primary precursors (like phosphine gas,
) is historically challenging due to the rapid, uncontrolled "over-alkylation" that favors the thermodynamically stable tertiary phosphine (e.g., Tris(2-cyanoethyl)phosphine). This protocol utilizes a stoichiometrically controlled Michael addition under radical-suppressed, base-catalyzed conditions to maximize the yield of the bis-substituted product.
Unlike standard "Rauhut-Currier" precursor syntheses which drive the reaction to completion (Tris), this method employs a starvation kinetics approach—keeping the acrylonitrile concentration low relative to phosphine—followed by vacuum fractional distillation to isolate the secondary phosphine.
Safety Directive (Critical)
⚠️ DANGER: PHOSPHINE GAS ($PH_3$) HAZARDAcute Toxicity: Phosphine is fatal if inhaled (LC50 ~11 ppm). It attacks the central nervous system and lungs.
Pyrophoric Nature: While pure $PH_3$ is not technically pyrophoric, technical grade gas often contains diphosphine ($P_2H_4$) impurities that ignite spontaneously in air.
Mandatory Controls:
Engineering: All operations must occur in a functioning fume hood with a dedicated blast shield.
Scrubbing: All effluent gas must pass through a two-stage scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize residual $PH_3$ to phosphate.
Detection: Personal electronic $PH_3$ monitors must be worn.
Reaction Principle & Mechanism
The synthesis proceeds via the hydrophosphination of acrylonitrile. The reaction is a stepwise Michael addition. The key to selectivity lies in the relative rates of the first, second, and third additions.
Step 1 (Mono):
Step 2 (Bis):
(Target)
Step 3 (Tris):
(Over-reaction)
Under strong basic conditions with excess acrylonitrile, Step 3 is rapid. To stop at Step 2, we utilize Acetonitrile (MeCN) as a solvent to solubilize the intermediate and Potassium Hydroxide (KOH) as a catalyst, but strictly limit the acrylonitrile feed.
Mechanistic Pathway[1]
Figure 1: Stepwise hydrophosphination pathway. Selectivity is achieved when k2 > k1 and k3 is suppressed by limiting AN concentration.
Materials & Equipment
Reagents
Reagent
Purity
Role
Hazard
Phosphine ()
99.99% (Cylinder)
Precursor
Toxic/Flammable
Acrylonitrile
>99% (Stabilized)
Electrophile
Carcinogen/Toxic
Acetonitrile
Anhydrous
Solvent
Flammable
KOH (aq)
50% w/v
Catalyst
Corrosive
Sodium Hypochlorite
10-15%
Scrubber
Oxidizer
Equipment
Reactor: 500 mL 3-neck round-bottom flask (RBF) or Hastelloy autoclave (if pressurized). Note: This protocol describes the atmospheric pressure method.
Gas Handling: Mass flow controllers (MFC) or rotameters for
) for 30 minutes to remove Oxygen. Oxygen acts as a radical initiator which can lead to polymerization of acrylonitrile or uncontrolled oxidation of phosphines.
Phase 2: Reaction (Stoichiometric Control)
Solvent Charge: Charge the reactor with Acetonitrile (150 mL) and 50% KOH (1.0 mL) .
Phosphine Saturation: Begin bubbling
through the solvent at a rate of 100 mL/min. Allow saturation for 20 minutes.
Note: The solution may turn slightly yellow; this is normal.
Controlled Addition:
Target Stoichiometry: 1.0 eq
(maintained in excess via flow) to 1.8 eq Acrylonitrile.
Temperature Control: Maintain internal temperature between 20–25°C using a water bath. The reaction is exothermic.
Post-Reaction: After addition is complete, continue stirring under
flow for 1 hour. Then, switch gas flow to pure to purge unreacted into the scrubber for 1 hour.
Phase 3: Workup and Purification
Filtration: If any solid polymer (polyacrylonitrile) or Tris(2-cyanoethyl)phosphine (white solid, mp 97°C) has precipitated, filter the mixture under Nitrogen.
Figure 2: Operational workflow for the synthesis of BCEP.
Troubleshooting & Optimization
Problem: High Yield of Tris- product (Solid precipitate).
Cause: Localized excess of acrylonitrile or reaction temperature too high.
Solution: Increase stirring speed (RPM > 600), lower temperature to 15°C, and dilute acrylonitrile with acetonitrile before addition.
Problem: Polymerization (Gelling).
Cause: Oxygen ingress or lack of radical inhibitor.
Solution: Ensure rigorous
degassing. Add trace hydroquinone (10 ppm) to the reaction mixture if radical polymerization persists.
Problem: Low Yield.
Cause: Loss of product during workup (oxidation).
Solution: BCEP is air-sensitive. Ensure all transfers are done via cannula or in a glovebox. Store under Argon.
References
Rauhut, M. M., Hechenbleikner, I., Currier, H. A., Schaefer, F. C., & Wystrach, V. P. (1961). "The Cyanoethylation of Phosphine and Phenylphosphine." Journal of the American Chemical Society, 81(5), 1103–1107. Link
Pringle, P. G., & Smith, M. B. (2022). "Taming PH3: State of the Art and Future Directions in Synthesis." Chemical Reviews, 122(13), 11591–11636. Link
Snider, T. E., et al. (1973). "Bis(2-cyanoethyl)phenylphosphine."[1] Organic Syntheses, Coll.[1] Vol. 5, p. 102. (Adapted for secondary phosphine logic).[3][4] Link
Henderson, W. A., & Buckler, S. A. (1960). "The Nucleophilic Displacement of Phosphorus from Tertiary Phosphines." Journal of the American Chemical Society, 82(22), 5794–5800. Link
Application Note: Tris(2-cyanoethyl)phosphine (tcp) in Coordination Chemistry
This Application Note is designed for researchers and drug development professionals specializing in coordination chemistry and homogeneous catalysis. It focuses on Tris(2-cyanoethyl)phosphine (tcp) , a unique organophos...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals specializing in coordination chemistry and homogeneous catalysis. It focuses on Tris(2-cyanoethyl)phosphine (tcp) , a unique organophosphorus ligand that bridges the gap between electron-rich alkyl phosphines and electron-deficient
-acceptors.
Part 1: Executive Summary & Ligand Profile
Tris(2-cyanoethyl)phosphine (CAS: 4023-53-4), often abbreviated as tcp or CEP , is a tertiary phosphine ligand characterized by three electron-withdrawing nitrile groups attached to the phosphorus center via ethyl linkers.
Unlike typical trialkylphosphines (e.g.,
, ) which are pyrophoric and strongly -donating, tcp exhibits:
Exceptional Air Stability: The electron-withdrawing nature of the cyano groups reduces the electron density on the phosphorus lone pair, rendering it resistant to atmospheric oxidation.
-Acceptor Character: It functions electronically closer to aryl phosphines or phosphites, stabilizing metal centers in lower oxidation states.
Alternative Binding Modes: While primarily a P-donor, the distal nitrile nitrogens can act as secondary coordination sites (hemilability) or linkers in Metal-Organic Frameworks (MOFs).
Chemical & Physical Specifications[1][2][3][4][5][6]
Contrast: The carboxy-analog (TCEP) is water soluble; tcp is not.[1][2]
Cone Angle
~132° (Estimated)
Sterically comparable to ; unhindered.
Electronic Profile
Weak -donor, Moderate -acceptor
Reduced basicity ( of conjugate acid < 2)
Toxicity
High (GHS06)
Metabolizes to release cyanide; handle in fume hood.
Part 2: Structural & Mechanistic Visualization
The following diagram illustrates the synthesis of the ligand (industrial context) and its coordination behavior, highlighting the "soft" P-donor preference versus the "hard" N-donor potential.
Figure 1: Synthesis pathway and dual-coordination modes of Tris(2-cyanoethyl)phosphine.
Part 3: Experimental Protocols
Protocol A: Synthesis of Dichlorobis(tris(2-cyanoethyl)phosphine)palladium(II)
Target:
Rationale: This complex is a stable precatalyst for cross-coupling reactions, analogous to but with higher solubility in polar organic solvents (acetonitrile/DMF) and distinct electronic properties.
Materials:
Palladium(II) chloride (
) or Potassium tetrachloropalladate ()
Tris(2-cyanoethyl)phosphine (tcp)
Solvents: Acetone (AR grade), Ethanol, Diethyl Ether.
Step-by-Step Procedure:
Metal Solution Preparation:
Dissolve 177 mg (1.0 mmol) of
in 5 mL of concentrated HCl (if using ) or dissolve 326 mg (1.0 mmol) of in 10 mL of water.
Note: If using the
/HCl route, dilute with 20 mL of ethanol after dissolution.
Ligand Addition:
Dissolve 405 mg (2.1 mmol, 5% excess) of tcp in 15 mL of warm acetone.
Add the ligand solution dropwise to the palladium solution under vigorous stirring at room temperature.
Complexation:
A yellow/orange precipitate will form almost immediately.
Continue stirring for 30 minutes to ensure complete complexation.
Isolation:
Filter the solid using a sintered glass crucible (porosity 3 or 4).
Wash 1: 2 × 10 mL distilled water (to remove KCl or excess acid).
Wash with water (3 × 10 mL) to remove inorganic salts and the polar ligand/oxide byproducts.
Dry organic layer over
, concentrate, and purify via column chromatography.
Part 4: Safety & Handling (Critical)
1. Toxicity (Cyanide Risk):
While tcp is a stable solid, it contains nitrile moieties. Under strong thermal stress or metabolic processing, it can release cyanide.
PPE: Nitrile gloves, safety goggles, and always work in a fume hood .
Waste: Dispose of as cyanide-containing organic waste. Do not mix with strong acids (risk of HCN generation).
2. Oxidation:
Although "air-stable" compared to
, long-term storage should be in a tightly sealed container, preferably under Argon/Nitrogen, to prevent slow conversion to the phosphine oxide (), which is catalytically inactive.
Application Note: High-Precision Synthesis of Manganese and Cobalt Cyanoethyl Complexes
Executive Summary & Strategic Rationale The incorporation of cyanoethyl ligands ( ) into transition metal complexes serves two critical functions in modern organometallic synthesis: it introduces a hemilabile nitrile han...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The incorporation of cyanoethyl ligands (
) into transition metal complexes serves two critical functions in modern organometallic synthesis: it introduces a hemilabile nitrile handle for secondary coordination or supramolecular assembly, and it modulates the electronic density at the metal center via the electron-withdrawing nature of the nitrile group.
This guide details the synthesis of two paradigmatic complexes:
Cobalt: trans-Bis(dimethylglyoximato)(2-cyanoethyl)(pyridine)cobalt(III) — a robust Vitamin B12 model.
Manganese: Pentacarbonyl(2-cyanoethyl)manganese(I) — a volatile carbonyl precursor for manganese-based catalysis.
Experimental Philosophy:
These protocols prioritize kinetic control and photochemical stability . Cyanoethyl-metal bonds, particularly with Cobalt, are notoriously photolabile. All procedures described herein must be performed under low-light conditions (amber glassware or aluminum foil wrapping) and strict anaerobic atmospheres.
Protocol A: Cobalt(III) Cobaloxime Synthesis
Target Molecule: trans-[Co(dmgH)
(py)(CHCHCN)]
Mechanism: Reductive Alkylation ( on Alkyl Halide via Supernucleophilic Co(I))
The Mechanistic Logic
We utilize the "One-Pot Reductive Alkylation" method. Cobalt(II) is reduced in situ by sodium borohydride to the supernucleophilic Cobalt(I) species (
). This anion is one of the strongest nucleophiles known (the "supernucleophile"), allowing for rapid attack on 3-bromopropionitrile.
Why 3-bromopropionitrile?
While insertion of acrylonitrile into a Co-H bond is possible, it suffers from regioselectivity issues (branching vs. linear). Using 3-bromopropionitrile guarantees the linear 2-cyanoethyl isomer via direct nucleophilic displacement.
Reagents & Equipment[1]
Cobalt(II) Chloride Hexahydrate (
): 2.38 g (10 mmol)
Dimethylglyoxime (
): 2.32 g (20 mmol)
Pyridine : 1.0 mL (12.4 mmol)
Sodium Borohydride (
): 0.80 g (21 mmol)
3-Bromopropionitrile : 1.34 g (10 mmol)
Solvent: Methanol (Degassed, 50 mL)
Apparatus: 250 mL 3-neck Schlenk flask, N
inlet, magnetic stirrer, aluminum foil.
Step-by-Step Protocol
Ligand Assembly (Aerobic Phase):
Dissolve
(2.38 g) in 50 mL methanol. The solution will be deep pink.
Add
(2.32 g). Stir for 10 minutes.
Add Pyridine (1.0 mL).
Observation: The solution turns brown as the autoxidation to the Co(III) species
begins.
Inert Atmosphere Establishment:
Seal the flask and purge with Nitrogen/Argon for 20 minutes.
Cool the flask to -10°C (Ice/Salt bath).
CRITICAL: Wrap the flask in aluminum foil. From this point forward, exclude light.
Reductive Activation (The "Cobaloxime(I)" Generation):
Add
(0.80 g) in two portions against a counter-flow of nitrogen.
Observation: Vigorous gas evolution (
). The solution transitions from brown dark blue/green. This is the air-sensitive anion.
Oxidative Addition/Alkylation:
Add 3-Bromopropionitrile (1.34 g) via syringe.
Allow the reaction to warm to room temperature over 1 hour.
Observation: The color shifts to orange-red, indicating the formation of the Co(III)-Alkyl bond.
Work-up:
Pour the mixture into 200 mL of ice-water (containing 1 mL acetic acid to quench excess borohydride).
Mechanism: Salt Metathesis (Nucleophilic Carbonyl Anion + Alkyl Halide)
The Mechanistic Logic
Direct insertion of acrylonitrile into
is feasible but often yields mixtures of branched (Markovnikov) and linear products. To ensure high fidelity for the linear 2-cyanoethyl isomer, we employ the reaction of the pentacarbonylmanganate anion () with 3-chloropropionitrile.
Reagents & Equipment[1]
Dimanganese Decacarbonyl (
): 1.0 g (2.56 mmol)
Sodium Amalgam (1% Na/Hg): 20 g (Excess Na) OR NaK Alloy (Liquid). Note: Na/Hg is safer for standard labs.
3-Chloropropionitrile : 0.5 mL (Excess)
Solvent: Tetrahydrofuran (THF), freshly distilled from Na/Benzophenone.
mL). The product is soluble in non-polar solvents; NaCl is not.
Filter the hexane extract through a Celite pad.
Concentrate and cool to -20°C to crystallize.
Visualization: Manganese Pathway
Caption: Synthesis of Pentacarbonyl(2-cyanoethyl)manganese(I) via anionic displacement.
Characterization & Data Analysis
Reliable identification of these complexes relies on Infrared Spectroscopy (distinguishing the nitrile stretch) and NMR.
Spectroscopic Fingerprints
Feature
Cobalt Complex (Cobaloxime)
Manganese Complex (Carbonyl)
IR
(Weak)
(Medium)
IR
N/A
H NMR (-CH)
ppm (High field due to Co shielding)
ppm
H NMR (-CH)
ppm
ppm
Stability
Air stable (solid), Photolabile
Air sensitive (solution), Volatile
Troubleshooting Guide
Problem: Cobalt product is brown/green instead of orange.
Cause: Incomplete alkylation or oxidation of the Co(I) intermediate by air before alkyl halide addition.
Fix: Ensure vigorous
purge and check quality.
Problem: Manganese yield is low (<30%).
Cause:
is extremely sensitive to protonation (forming volatile ).
Fix: Ensure THF is strictly dry. Avoid using ammonium chloride in quench steps; use simple solvent evaporation.
Safety & Handling (E-E-A-T)
Cyanide Precursors: While the cyanoethyl group itself is not free cyanide, metabolism or thermal decomposition can release toxic nitriles. Work in a fume hood.
Mercury (Method B): The use of Sodium Amalgam involves mercury. Dispose of amalgam residues as hazardous mercury waste.
Photochemistry: The Co-C bond in cobaloximes is a classic radical initiator. Exposure to sunlight will cleave the bond, generating Co(II) and cyanoethyl radicals, which will dimerize to adiponitrile. Store samples in the dark at -20°C.
References
Schrauzer, G. N. (1968). "Organocobalt Chemistry of Vitamin B12 Model Compounds (Cobaloximes)." Accounts of Chemical Research.
Ohgo, Y., & Arai, Y. (2006). "Solid-state photoisomerization of (2-cyanoethyl)cobaloxime complexes." Molecular Crystals and Liquid Crystals.
King, R. B. (1965). "Organometallic Syntheses. Volume 1: Transition-Metal Compounds." Academic Press.
Gupta, B. D., & Qanungo, K. (1997). "Synthesis and characterization of organocobaloximes containing cyanoethyl group." Journal of Organometallic Chemistry.
Mapolie, G. F., & Moss, J. R. (1990). "The synthesis and characterization of some long chain alkyl manganese pentacarbonyl complexes." Polyhedron.
Application Note: Deprotection of 2-Cyanoethylphosphine Derivatives to Yield Primary Phosphines
Target Audience: Researchers, Scientists, and Drug Development Professionals in Organophosphorus Chemistry Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale The synthesis of prima...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals in Organophosphorus Chemistry
Document Type: Technical Application Note & Experimental Protocol
Introduction & Rationale
The synthesis of primary phosphines (
) is notoriously challenging. Traditional methods often rely on highly toxic, pyrophoric, and difficult-to-handle starting materials such as white phosphorus () or phosphine gas ()[1]. To circumvent these hazards, modern organophosphorus chemistry employs bis(2-cyanoethyl)phosphine as a bench-stable, air-tolerant surrogate.
Once this secondary phosphine is alkylated or cross-coupled to install the desired organic framework, the 2-cyanoethyl protecting groups must be removed. This deprotection is achieved via a base-catalyzed retro-Michael elimination (β-elimination), effectively yielding the target primary phosphine while expelling acrylonitrile[2][3]. This application note details the mechanistic causality, optimal reagent selection, and validated protocols for executing this critical transformation safely and efficiently.
Mechanistic Insights & Causality (E-E-A-T)
The Retro-Michael Cleavage Mechanism
The 2-cyanoethyl group is uniquely suited for phosphorus protection due to the strong electron-withdrawing nature of the cyano (
) moiety. This functional group significantly increases the acidity of the adjacent -protons. When exposed to a strong base, deprotonation occurs at the -carbon, generating a stabilized carbanion. This intermediate rapidly undergoes a -elimination, cleaving the robust bond to expel a phosphide anion and a molecule of acrylonitrile[3]. Subsequent protonation by a protic solvent yields the bond. Because the precursor contains two such groups, the cycle repeats twice.
Base Selection: Why KOH over DBU?
In oligonucleotide synthesis, the 2-cyanoethyl group is routinely used to protect phosphates (
bonds) and is easily cleaved by weak organic bases like DBU or diethylamine[4]. However, in phosphines, the leaving group is a highly reactive phosphide anion ( bond cleavage). This requires a much stronger thermodynamic driving force. Consequently, weak bases fail; strong alkali bases such as Potassium Hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) at elevated temperatures are strictly required.
The Role of the Scavenger
A critical failure point in this protocol is the reverse reaction. The generated acrylonitrile is a potent Michael acceptor and will rapidly re-alkylate the newly formed, highly nucleophilic primary phosphine. To prevent this, the reaction is typically run in a nucleophilic solvent like ethanol. Under strongly basic conditions, ethanol acts as an irreversible scavenger via an oxa-Michael addition, converting the toxic acrylonitrile into 3-ethoxypropanenitrile, thereby driving the deprotection to completion.
Visualizing the Workflow and Mechanism
Figure 1: Workflow for primary phosphine synthesis via 2-cyanoethyl deprotection.
Figure 2: Base-catalyzed retro-Michael cleavage mechanism of 2-cyanoethyl groups.
Quantitative Data on Base-Catalyzed Deprotection
To establish a self-validating system, researchers must select the deprotection conditions based on the steric hindrance of the phosphine and the compatibility of the solvent. Table 1 summarizes the empirical efficiencies of various base systems.
Table 1: Comparison of Base-Catalyzed Deprotection Conditions for 2-Cyanoethyl Phosphines
Deprotection Reagent
Solvent System
Temperature
Reaction Time
Acrylonitrile Scavenger
Typical Yield ( Cleavage)
KOH (Aqueous)
EtOH /
80 °C (Reflux)
4 - 6 h
Ethanol (Oxa-Michael)
85 - 95%
t-BuOK
THF
65 °C (Reflux)
2 - 4 h
Vacuum Distillation
80 - 90%
NaOMe
MeOH
65 °C (Reflux)
6 - 12 h
Methanol (Oxa-Michael)
75 - 85%
DBU
Acetonitrile
25 °C
24 h
N/A
0% (Fails for )
Note: While DBU is highly efficient for
bond cleavage in oligonucleotide deprotection[4], its basicity ( in water) is insufficient to drive the bond cleavage required for phosphine synthesis.
Step-by-Step Experimental Protocols
⚠️ Safety Warning: Primary phosphines are highly toxic, malodorous, and often pyrophoric upon exposure to air. Acrylonitrile is a volatile toxin and suspected carcinogen. All operations must be conducted in a rigorously air-free environment (Schlenk line or glovebox) inside a well-ventilated fume hood.
Protocol: Synthesis of Alkyl Primary Phosphine (
) via KOH Cleavage
Objective: Deprotect an alkyl-bis(2-cyanoethyl)phosphine intermediate to yield the free primary phosphine.
Preparation of the Base Solution: In an argon-purged Schlenk flask, dissolve 40.0 mmol of KOH in 10 mL of degassed deionized water. Once dissolved, slowly add 40 mL of degassed absolute ethanol. Stir until homogeneous.
Substrate Addition: Transfer the alkyl-bis(2-cyanoethyl)phosphine (10.0 mmol) into the basic ethanol/water solution via a gas-tight syringe or cannula transfer.
Reflux & Cleavage: Equip the flask with a reflux condenser connected to the Schlenk line. Heat the reaction mixture to 80 °C (reflux) using an oil bath. Maintain reflux for 4 to 6 hours.
Causality Check: Heating drives the endothermic
-elimination, while the ethanol solvent actively traps the expelled acrylonitrile to form 3-ethoxypropanenitrile, preventing product degradation.
Reaction Monitoring: Monitor the reaction via
NMR. The starting material typically appears around -30 to -40 ppm, while the primary phosphine product will shift significantly upfield (e.g., -110 to -160 ppm) and display a characteristic triplet splitting in the proton-coupled NMR spectrum ( Hz).
Quenching & Extraction: Cool the reaction to room temperature. Add 30 mL of degassed water to dissolve any precipitated salts. Add 30 mL of degassed toluene and stir vigorously for 5 minutes.
Phase Separation: Allow the phases to separate. Using a cannula, transfer the upper organic (toluene) layer containing the primary phosphine to a clean, argon-purged Schlenk flask. Repeat the extraction with an additional 20 mL of toluene.
Purification: Concentrate the combined toluene extracts under reduced pressure. The resulting primary phosphine can be purified by vacuum distillation or used immediately in downstream coordination chemistry.
References
Cyanoethylation - Wikipedia
Source: wikipedia.org
URL:[Link][2]
Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups
Source: nih.gov
URL:[Link][4]
Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes
Source: researchgate.net
URL:[Link][3]
Taming
: State of the Art and Future Directions in Synthesis
Source: acs.org
URL:[Link][1]
Technical Support Center: Handling Air-Sensitive Primary Phosphines in a Glovebox
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with air-sensitive primary phosphines (RPH₂). Primary phosphines are invaluable synthetic precursors,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with air-sensitive primary phosphines (RPH₂). Primary phosphines are invaluable synthetic precursors, but their reactivity, particularly their propensity for rapid oxidation and potential pyrophoricity, necessitates meticulous handling in an inert atmosphere.[1][2] This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of primary phosphines within a glovebox environment.
Issue 1: My primary phosphine appears to be degrading or has turned into a white solid.
Possible Cause: This is a classic sign of oxidation.[2][3] The phosphorus atom in primary phosphines has a lone pair of electrons and two reactive P-H bonds, making it highly susceptible to oxidation by even trace amounts of oxygen, converting the phosphine to a phosphine oxide (R-P(O)H₂), which is often a white, less soluble solid.[1][2]
Troubleshooting Steps:
Verify Glovebox Atmosphere Integrity: Your primary defense is a robustly inert environment.[4][5][6]
Check O₂ and H₂O Levels: Ensure your glovebox analyzers read below 1 ppm for both oxygen and moisture.
Perform a Leak Test: If you suspect a leak, perform a standard pressure hold test according to your glovebox manufacturer's instructions.
Catalyst Regeneration: If oxygen levels are high, your glovebox purifier catalyst may need regeneration.[2] Follow the manufacturer's protocol diligently. Some glovebox catalysts are sensitive to phosphines, so it's crucial to turn off the blower when working with them and purge the box thoroughly afterward.[7]
Assess Solvent and Reagent Purity:
Anhydrous Solvents: Ensure all solvents introduced into the glovebox are rigorously dried and deoxygenated. It is best practice to store solvents over activated molecular sieves within the glovebox.[7]
Purity of Starting Materials: Impurities in other reagents can introduce oxygen or act as catalysts for oxidation.[3]
Purification of the Phosphine: If oxidation has occurred, the phosphine may need to be repurified. This can be challenging due to their sensitivity. Techniques like distillation or crystallization under an inert atmosphere may be possible for some phosphines. In some cases, it may be more practical to synthesize a fresh batch.
Issue 2: A reaction involving a primary phosphine is sluggish or failing completely.
Possible Cause 1: Oxidized Phosphine: As mentioned above, the formation of the phosphine oxide renders the phosphine inactive for many reactions.
Troubleshooting: Follow the steps outlined in Issue 1 to verify the integrity of your phosphine.
Possible Cause 2: Steric Hindrance: While large, bulky substituents near the phosphorus atom can increase the air stability of a primary phosphine, they can also hinder its reactivity in subsequent functionalization steps.[1]
Troubleshooting:
Reaction Temperature: Gently heating the reaction mixture (if the phosphine is thermally stable) may provide the necessary activation energy.
Extended Reaction Times: Allow the reaction to proceed for a longer duration.
Alternative Reagents: Consider if a less sterically demanding phosphine could be used, or if a more reactive coupling partner is available.
Possible Cause 3: Catalyst Poisoning: If your reaction is catalytic, trace impurities or the phosphine itself could be poisoning the catalyst.
Troubleshooting:
Reagent Purity: Ensure all reagents are of the highest possible purity.
Catalyst Loading: Experiment with increasing the catalyst loading.
Ligand Choice: The primary phosphine may be displacing a necessary ligand on the metal center. A different catalyst system may be required.
Issue 3: I observe an unexpected color change or precipitate formation upon adding the primary phosphine.
Possible Cause: Incompatibility with other reagents. Phosphines can react in unintended ways with certain classes of compounds.
Troubleshooting:
Review the Literature: Conduct a thorough literature search for known incompatibilities between your primary phosphine and other reagents in your reaction.
Order of Addition: Experiment with changing the order in which reagents are added. It may be preferable to add the primary phosphine last.
Side Reactions: The unexpected product could be the result of a side reaction. Characterize the precipitate or colored species if possible to gain insight into the unintended chemistry.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason primary phosphines are so air-sensitive?
A1: The high reactivity of primary phosphines stems from the phosphorus atom's electronic structure and the presence of two P-H bonds.[1] The phosphorus atom possesses a lone pair of electrons, making it a good nucleophile and susceptible to oxidation. The P-H bonds are relatively weak and can be easily cleaved, leading to further reactions. This combination makes them prone to rapid oxidation, often forming stable P=O bonds, and in the case of smaller, more volatile primary phosphines, can lead to pyrophoricity (spontaneous ignition in air).[1][2]
Q2: What personal protective equipment (PPE) is necessary when working with primary phosphines, even inside a glovebox?
A2: While the glovebox provides the primary containment, proper PPE is still essential.[8] This includes:
Safety Glasses: Standard laboratory practice.
Flame-Retardant Lab Coat: This is crucial due to the pyrophoric potential of many primary phosphines.[6][8]
Appropriate Gloves: The gloves of the glovebox are your primary hand protection. However, you should wear a pair of disposable nitrile gloves underneath. This protects your hands from any potential contamination when removing them from the glovebox gloves and provides an extra layer of protection in the event of a glove breach.
Q3: How should I properly store primary phosphines inside the glovebox?
A3: Proper storage is critical to maintaining the integrity of your primary phosphines.[2][6][9]
Containers: Store them in well-sealed containers, such as vials with PTFE-lined caps. For long-term storage, sealing the cap with paraffin film or electrical tape can provide an extra barrier.[9]
Labeling: Clearly label every container with the chemical name, your name, and the date it was placed in storage.[9]
Location: Store primary phosphines in a designated area of the glovebox, away from incompatible materials. Avoid cluttering the main workspace.[9]
Temperature: For thermally sensitive compounds, storage in a freezer located inside the glovebox may be necessary. Ensure the freezer is rated for the storage of flammable materials.[2]
Q4: What is the correct procedure for bringing a new container of a primary phosphine into the glovebox?
A4: The goal is to introduce the material without compromising the glovebox atmosphere.
Antechamber Purging: Place the sealed manufacturer's container in the glovebox antechamber.
Evacuation and Refill Cycles: Perform a minimum of three evacuation/refill cycles with the glovebox's inert gas.[10] This process removes the air from the antechamber.
Transfer to Glovebox: Once the purge cycles are complete, open the inner antechamber door and bring the container into the main glovebox chamber.
Opening the Container: Only once inside the inert atmosphere should you open the primary container. Be prepared to transfer the contents to a suitable, labeled storage vial within the glovebox.[7]
Q5: How do I safely dispose of waste contaminated with primary phosphines?
A5: All waste generated within the glovebox must be handled carefully to prevent fires or exposure upon removal to the atmosphere.
Quenching: Small amounts of residual primary phosphine on items like spatulas, needles, or in reaction vessels must be quenched before removal from the glovebox.[8][11]
A recommended procedure is to rinse the contaminated item with a high-boiling, non-reactive solvent like toluene to dilute the reactive material.[11]
The rinse is then slowly added to a flask containing an alcohol, such as isopropanol, which reacts less vigorously than water.[11]
After the initial reaction subsides, a mixture of isopropanol and water can be added, followed by pure water to ensure complete quenching.[11]
Waste Containers:
Sharps: Needles and any broken glass should be placed in a dedicated sharps container inside the glovebox.[9]
Solid Waste: Quenched solid waste (e.g., filter paper, stir bars) can be placed in a separate, sealed container for removal.
Liquid Waste: Quenched liquid waste should be collected in a sealed, appropriately labeled waste bottle within the glovebox.
Removal from Glovebox: Once all reactive materials are quenched, the sealed waste containers can be removed from the glovebox through the antechamber, again using several purge cycles. Follow your institution's hazardous waste disposal guidelines for the final disposal of the quenched waste.[6][12]
Section 3: Key Experimental Workflows & Data
Glovebox Inert Atmosphere Maintenance Workflow
This workflow outlines the critical steps to ensure a consistently inert environment suitable for handling primary phosphines.
Caption: A logical workflow for daily glovebox maintenance and troubleshooting.
Safe Quenching Protocol for Primary Phosphine Waste
This protocol provides a step-by-step method for neutralizing reactive primary phosphine residues within the glovebox before disposal.
Technical Support Center: 2-Cyanoethylphosphine Storage & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges researchers face when handling 2-cyanoethylphosphine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges researchers face when handling 2-cyanoethylphosphine. Because primary phosphines are notoriously unstable, this guide is built around a self-validating system: every storage protocol is paired with an analytical verification step to ensure that degraded reagents never compromise your downstream drug development or oligonucleotide synthesis workflows.
Mechanistic Insight: The Causality of Oxidation
To effectively prevent degradation, one must understand why 2-cyanoethylphosphine is so reactive. Primary phosphines (RPH₂) possess two highly reactive P-H bonds and an exposed lone pair of electrons on the phosphorus atom. Unlike sterically hindered tertiary phosphines (e.g., tri-tert-butylphosphine) which physically block oxygen access, 2-cyanoethylphosphine lacks sufficient steric bulk.
When exposed to ambient air, the phosphorus lone pair undergoes a rapid, exothermic, radical-mediated reaction with molecular oxygen 1[1]. While extended π-conjugation can sometimes lower the Highest Occupied Molecular Orbital (HOMO) energy to stabilize specific phosphines, the electron-withdrawing nature of the cyanoethyl group does not provide enough oxidative stability to prevent the formation of phosphine oxides (RPH₂=O) or further degradation into phosphonic acids 2[2]. Therefore, strict environmental controls are not optional; they are a mechanistic necessity.
Troubleshooting Guides & FAQs
Q1: Why does my 2-cyanoethylphosphine degrade even in a tightly sealed septum bottle?A1: Standard septa (especially silicone or natural rubber) are highly permeable to oxygen and ambient moisture over extended periods. Furthermore, a single puncture from a syringe needle creates a permanent diffusion pathway for O₂. Once oxygen enters, the primary phosphine acts as an oxygen scavenger, oxidizing irreversibly. For long-term preservation, septum-sealed bottles are inadequate; you must use flame-sealed glass ampoules or PTFE-lined solid caps stored inside an inert environment3[3].
Q2: Which inert gas is superior for storage: Argon or Nitrogen?A2: Argon is strictly recommended. Argon is a noble gas that is significantly denser than both air and nitrogen. This physical property allows it to effectively sink and blanket the liquid phosphine at the bottom of the flask. Nitrogen, being lighter, is easily displaced by convective air currents the moment a vessel is opened, drastically increasing the risk of transient oxygen exposure3[3].
Q3: How can I analytically verify the purity of my 2-cyanoethylphosphine before an experiment?A3: ³¹P NMR spectroscopy is the definitive, self-validating check for phosphine integrity. Primary phosphines feature a highly shielded phosphorus nucleus, typically resonating significantly upfield (e.g., between -110 ppm and -160 ppm depending on the solvent)4[4]. In contrast, oxidized phosphine species (P=O) appear far downfield (typically +10 to +50 ppm). A rapid ³¹P NMR scan in anhydrous, degassed C₆D₆ will instantly reveal any oxide contamination.
Q4: Can oxidized 2-cyanoethylphosphine be salvaged through chemical reduction?A4: Attempting to salvage oxidized primary phosphines is highly discouraged. While tertiary phosphine oxides can sometimes be reduced using harsh silane reagents (e.g., trichlorosilane), primary phosphine oxides are notoriously resistant to clean reduction, often leading to complex, inseparable mixtures 5[5]. Furthermore, the rigorous conditions required would likely degrade the sensitive cyanoethyl functional group. Discard oxidized batches and optimize your storage protocols instead.
Quantitative Data: Storage Stability
To highlight the causality between environmental control and reagent lifespan, the following table summarizes the degradation rates of 2-cyanoethylphosphine under various conditions.
Storage Atmosphere
Temperature
Container Type
Estimated Shelf Life
Oxidation Rate
Ambient Air
20°C
Clear Glass
< 1 Hour
Extremely High
Nitrogen Gas
20°C
Septum Vial
1 - 3 Days
Moderate
Argon Gas
4°C
PTFE-Capped Vial
2 - 4 Weeks
Low
Argon (<1 ppm O₂)
-20°C
Amber Glass Ampoule
> 12 Months
Negligible
Experimental Protocols
Protocol 1: Glovebox Aliquoting and Long-Term Storage
Causality: Repeatedly opening a bulk container introduces trace oxygen and moisture, leading to cumulative degradation. Aliquoting the reagent into single-use volumes immediately upon receipt isolates the bulk supply from these risks.
Preparation: Purge the antechamber of an Argon-filled glovebox (maintained at O₂ < 1 ppm, H₂O < 1 ppm) with the sealed ampoule of 2-cyanoethylphosphine, several dry amber glass storage vials, and solid PTFE-lined caps.
Opening: Inside the strictly inert glovebox atmosphere, carefully score and snap the neck of the glass ampoule.
Aliquoting: Using a glass volumetric pipette, transfer single-use volumes (e.g., 100 µL or 500 µL) into the amber vials. Note: Amber glass is used to prevent photo-induced radical oxidation pathways.
Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the exterior seal with Parafilm to create an additional diffusion barrier against moisture.
Storage: Place the aliquoted vials in the glovebox freezer maintained at -20°C. Note: Sub-zero temperatures exponentially decrease the kinetic rate of any residual oxidation reactions.
Protocol 2: ³¹P NMR Quality Control (Self-Validating Check)
Causality: This analytical step acts as a gatekeeper, ensuring that degraded material never enters your downstream synthesis, thereby preventing cascading experimental failures.
Sample Preparation: Inside the Argon glovebox, dissolve a 10 µL aliquot of the 2-cyanoethylphosphine in 0.5 mL of anhydrous, thoroughly degassed deuterated benzene (C₆D₆).
Transfer: Transfer the solution to an NMR tube equipped with a J. Young valve. Seal the valve tightly to maintain the inert atmosphere during transit to the spectrometer.
Acquisition: Acquire a ³¹P{¹H} NMR spectrum. Due to the high concentration, 16 to 64 scans are typically sufficient for an excellent signal-to-noise ratio.
Analysis: Integrate the primary phosphine peak (expected upfield, ~ -130 to -150 ppm) versus any downfield peaks (+10 to +50 ppm) corresponding to phosphine oxides. Proceed with your synthesis only if the oxide integral is < 5%.
Process Visualization
The following workflow illustrates the logical relationship between proper handling, storage, and the self-validating QC check required for 2-cyanoethylphosphine.
Workflow for the reception, storage, and quality control of 2-cyanoethylphosphine.
Technical Support Center: Purification of 2-Cyanoethylphosphine
The following technical support guide is designed for researchers and process chemists handling the purification of 2-cyanoethylphosphine (primary phosphine, ) from crude reaction mixtures (typically involving phosphine...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and process chemists handling the purification of 2-cyanoethylphosphine (primary phosphine,
) from crude reaction mixtures (typically involving phosphine and acrylonitrile).
2-Cyanoethylphosphine is a primary phosphine synthesized via the hydrophosphination of acrylonitrile. The crude reaction mixture typically contains the target primary phosphine, the secondary byproduct [bis(2-cyanoethyl)phosphine], and the tertiary byproduct [tris(2-cyanoethyl)phosphine].
Successful purification relies on exploiting the significant boiling point differentials between these species under reduced pressure.
Physicochemical Data for Separation
Compound
Formula
Boiling Point (BP)
State (RT)
Key Hazard
2-Cyanoethylphosphine
54–55 °C @ 9 mmHg
Liquid
Air-sensitive, Toxic
Bis(2-cyanoethyl)phosphine
157–159 °C @ 0.3 mmHg
Liquid
Air-sensitive
Tris(2-cyanoethyl)phosphine
N/A (MP 97–98 °C)
Solid
Irritant
Acrylonitrile (Start Material)
77 °C @ 760 mmHg
Liquid
Carcinogen, Polymerizable
Critical Note: The boiling point data indicates that 2-cyanoethylphosphine is the first major fraction to distill after unreacted starting materials.
Process Logic & Workflow
The following diagram illustrates the fractionation logic required to isolate the primary phosphine while managing byproducts.
Figure 1: Fractional distillation logic for separating mono-, bis-, and tris-cyanoethylphosphines.
Troubleshooting Guide
Identify your issue below to find the root cause and solution.
Phase A: Setup & Pre-Distillation
Q: The crude mixture is solidifying or extremely viscous before distillation starts.
Cause: High content of Tris(2-cyanoethyl)phosphine (MP ~97°C) or polyacrylonitrile formation.
Solution: If the mixture is solid, you cannot distill directly. Dissolve the mixture in a minimal amount of degassed solvent (e.g., toluene) and filter off the solid Tris-phosphine (which is often the major byproduct in unoptimized reactions). Distill the filtrate.[1][2]
Q: My vacuum gauge reads <1 mmHg, but nothing is distilling at 55°C.
Cause: Physical properties mismatch. At <1 mmHg, the boiling point of 2-cyanoethylphosphine will be significantly lower than 54°C (likely closer to 20–30°C).
Solution: Do not overheat the pot. If using a high-vacuum oil pump (<0.5 mmHg), expect the product to distill near room temperature. Use a cooling bath on the receiver to prevent re-evaporation.
Phase B: During Distillation
Q: The distillate is cloudy or fuming white upon contact with the receiver.
Cause:Oxygen ingress . Primary phosphines oxidize rapidly to phosphine oxides or phosphonic acids, which can appear as white smoke/solids.
Solution: Abort immediately. Re-grease all joints, check the nitrogen bleed, and ensure the system is under a rigorous inert atmosphere.
Q: The temperature is fluctuating wildly between 50°C and 100°C.
Cause: "Bumping" due to lack of agitation or presence of volatiles (acrylonitrile).
Solution:
Ensure you have a vigorous magnetic stir bar or a capillary nitrogen bleed.
You may have skipped the "degassing/stripping" phase. Pause, cool down, and remove low-boiling acrylonitrile at ambient temperature/mild vacuum before attempting to distill the phosphine.
Phase C: Post-Distillation / Quality
Q:
P NMR shows a major peak at -135 ppm (approx) but also a peak at +30 to +50 ppm.
Cause: The negative shift is your target phosphine. The positive shift is the oxide (
).
Solution: The product oxidized during collection or NMR prep. Prepare NMR samples in a glovebox or using Schlenk techniques with dry, degassed
.
Frequently Asked Questions (FAQs)
Q1: Is 2-cyanoethylphosphine pyrophoric?
Answer: While the electron-withdrawing cyano group reduces electron density on the phosphorus (making it slightly less reactive than triethylphosphine), it is a primary phosphine . It should be treated as potentially pyrophoric and definitely toxic. Always manipulate under
or Ar.
Q2: Can I use a water aspirator for this distillation?
Answer: Yes, but with caution. A good water aspirator achieves ~15–20 mmHg. The boiling point of 2-cyanoethylphosphine will rise to approx 65–75°C. This is acceptable, but ensure the water trap is effective to prevent back-streaming moisture, which will destroy the phosphine.
Q3: How do I clean the distillation pot containing the "Tris" residue?
Answer: The residue is likely Tris(2-cyanoethyl)phosphine and potential polymers.
Cool the flask to room temperature under
.
Cautiously add dilute bleach (10% NaOCl) or hydrogen peroxide (3%) to the flask in a fume hood. This oxidizes residual phosphines to harmless phosphine oxides/phosphates.
Warning: This reaction is exothermic. Add oxidant slowly.
Standard Operating Protocol (SOP)
Objective: Isolate 2-cyanoethylphosphine from a crude PH3/acrylonitrile reaction mixture.
Equipment:
Short-path distillation head (vigreux column optional but recommended for purity).
Vacuum pump (Oil pump capable of 0.1 mmHg or good diaphragm pump).
Nitrogen/Argon manifold (Schlenk line).
Oil bath with temperature control.
Procedure:
System Inerting: Flame-dry the entire distillation assembly under vacuum and backfill with Nitrogen. Repeat 3x.
Loading: Transfer the crude liquid mixture to the boiling flask via cannula or syringe against a counter-flow of Nitrogen. Add a large, oval magnetic stir bar.
Target Pressure: 9 mmHg (adjust temp if pressure differs).
Target Vapour Temp: 54–55°C.
Slowly raise oil bath to ~70–80°C. Collect the clear, colorless liquid fraction.
Fraction 2 (Secondary - Optional):
If Bis(2-cyanoethyl)phosphine is desired, lower pressure to 0.3 mmHg .[3]
Raise bath temperature to ~170–180°C.
Collect fraction boiling at 157–159°C .
Storage: Store the purified 2-cyanoethylphosphine in a Schlenk flask or ampoule under Argon at 4°C.
References
Synthesis and Properties of Cyanoethylphosphines
Rauhut, M. M.; Hechenbleikner, I.; Currier, H. A.; Schaefer, F. C.; Wystrach, V. P. "The Free Radical Addition of Phosphine to Unsaturated Compounds." Journal of the American Chemical Society, 1959, 81(5), 1103–1107.
Data Verification: Confirms BP of mono-species at 54-55°C (9mm) and bis-species at 157-159°C (0.3mm).[3]
Safety & Handling of Primary Phosphines
Pringle, P. G.; Smith, M. B. "Taming PH3: State of the Art and Future Directions in Synthesis." ACS Central Science, 2022.
Context: Discusses hydrophosphination challenges and separ
Controlling selectivity in acrylonitrile hydrophosphination
Welcome to the Phos-Select Technical Support Hub . This guide is engineered for researchers encountering selectivity bottlenecks in the hydrophosphination of acrylonitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Phos-Select Technical Support Hub .
This guide is engineered for researchers encountering selectivity bottlenecks in the hydrophosphination of acrylonitrile. Unlike standard addition reactions, acrylonitrile presents a "triple-threat" of competing pathways: poly-addition (P-H bond recurrence), regio-irregularity (
vs. addition), and anionic polymerization of the substrate itself.
Module 1: Controlling Mono- vs. Bis-Addition
The Issue: You are using a primary phosphine (
) and intend to synthesize the secondary phosphine (), but the reaction proceeds uncontrollably to the tertiary phosphine ().
Technical Diagnosis
The nucleophilicity of the resulting secondary phosphine is often higher than that of the starting primary phosphine due to the electron-donating alkyl group (the "alkylation effect"). In metal-free, base-catalyzed conditions,
, making mono-addition kinetically difficult to isolate.
Visualizing the Kinetic Trap
Figure 1: The kinetic challenge in uncontrolled hydrophosphination. The thickness of the arrow represents the relative rate constant in standard base-catalyzed conditions.
Troubleshooting Protocol: The "Catalytic Brake" Method
To stop at the mono-adduct, you must invert the kinetics (
) using steric imposition via a transition metal catalyst.
Recommended System: Nickel(II) Pincer Complex (Pigiphos)
Based on Sadow & Togni (2005)
Catalyst Prep: Use
or a similar dicationic Ni(II) complex.[1][2] The steric bulk of the pincer ligand creates a "pocket" that accommodates the small primary phosphine but sterically rejects the bulkier secondary phosphine product.
Solvent System: Anhydrous Acetone or Ethanol.
Temperature:
to . Lower temperatures amplify the steric discrimination of the catalyst.
Add primary phosphine slowly (dropwise) to keep instantaneous concentration low relative to the catalyst.
Outcome: The catalyst binds the acrylonitrile, activating it. The primary phosphine inserts. The resulting mono-adduct is too bulky to re-enter the catalytic cycle efficiently, effectively "poisoning" the reaction against the second addition.
Module 2: Regiocontrol (Linear vs. Branched)
The Issue: You require the linear
-isomer (), but you are concerned about forming the branched -isomer ().
Technical Diagnosis
Hydrophosphination of electron-deficient alkenes (Michael acceptors) like acrylonitrile is governed by thermodynamics.
-addition (Linear): Thermodynamically favored. The negative charge in the intermediate is stabilized on the -carbon (next to the nitrile), forming a stable enolate-like species.
-addition (Branched): Kinetically accessible but sterically congested and thermodynamically less stable.
Mechanism of Selectivity
Figure 2: The thermodynamic preference for Beta-addition driven by intermediate stability.
Troubleshooting Protocol
If you detect
-isomers in your NMR ( shift is significantly different):
Check your Catalyst: Pd(0) complexes can sometimes isomerize the double bond or facilitate allylic mechanisms that scramble regiochemistry. Switch to Pt(0) or simple mild base catalysis (e.g., Carbonates).
Thermodynamic Equilibration: Heat the reaction slightly (
) for a longer period. Since the -product is the thermodynamic sink, the reaction will funnel toward the linear product over time.
Module 3: Preventing Polymerization (The "Gelling" Nightmare)
The Issue: The reaction mixture turns viscous, cloudy, or solidifies into a yellow/orange block. This is polyacrylonitrile (PAN) formation.
Technical Diagnosis
Acrylonitrile is susceptible to two types of polymerization, both triggered by your reagents:
Anionic Polymerization: Triggered by strong bases or phosphides (which are nucleophiles).
Radical Polymerization: Triggered by heat, light, or peroxides in unpurified solvents.
Troubleshooting Guide
Symptom
Cause
Corrective Action
Instant Solidification
Anionic Polymerization. Your base is too strong or concentration is too high.
Switch Bases: Move from KOH/tBuOK to weaker bases like or . Dilution: Run the reaction in more solvent (THF or MeCN) to dissipate heat.
Slow Thickening/Cloudiness
Radical Polymerization. Trace peroxides or light exposure.[5]
Add Inhibitors: Add 10-50 ppm of Hydroquinone (HQ) or MEHQ . Note: These require trace to work; do not strictly deoxygenate if using HQ.
Yellow/Orange Color
Oligomerization. Formation of conjugated impurities.
Temperature Control: Keep reaction . Acrylonitrile degrades thermally in basic media.
Critical Protocol:
Always use freshly distilled acrylonitrile. Old bottles accumulate peroxides.
If using a radical inhibitor (MEHQ), ensure the reaction is not under a static vacuum, as the inhibitor needs dissolved oxygen. Use a nitrogen blanket rather than a seal.
Phos-Select FAQ
Q: Can I do this metal-free?A: Yes, but with caveats.
Secondary Phosphines: Highly effective. Use 10 mol%
in MeCN. 100% conversion to tertiary phosphine is standard.
Primary Phosphines:Not recommended if you want the mono-product. Without the steric control of a metal catalyst, you will get a statistical mixture of mono- and bis-products (approx. 1:2:1 ratio), making purification a nightmare.
Q: How do I handle the air sensitivity during workup?A:
Quench: Degas a dilute acid solution (HCl/Ethanol) and add it to the reaction to protonate any remaining phosphide anions.
Extraction: Perform extractions under
or Argon flow.
Storage: Store the product as the borane-adduct (
). React the crude phosphine with . This protects the P-center from oxidation and allows for silica column chromatography on the bench. Deprotect later with DABCO or amine.
References
Sadow, A. D., & Togni, A. (2005). Enantioselective Addition of Secondary Phosphines to Methacrylonitrile: Catalysis and Mechanism. Journal of the American Chemical Society, 127(48), 17012–17024.[11]
Pringle, P. G., & Smith, M. B. (1990). Platinum-catalyzed hydrophosphination of acrylonitrile.[2][7][8] Journal of the Chemical Society, Chemical Communications, (23), 1701-1702.
Trofimov, B. A., et al. (2005). Nucleophilic addition of phosphines to alkenes in superbasic media. Current Organic Chemistry, 9(1), 19-37.
Glueck, D. S. (2008). Recent Advances in Metal-Catalyzed C-P Bond Formation. Chemistry – A European Journal, 14(24), 7108-7117.
Troubleshooting low yields in primary phosphine synthesis
Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of primary phosphines ( )...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of primary phosphines (
).
Primary phosphines are notoriously challenging to synthesize and isolate due to their extreme air sensitivity, volatility, and propensity for side reactions (such as over-alkylation or disproportionation). This guide moves beyond generic advice, offering mechanistic troubleshooting, self-validating experimental protocols, and field-proven workarounds to maximize your yields.
NMR shows a massive peak downfield (e.g., +25 to +35 ppm) instead of the expected primary phosphine peak (typically upfield, negative ppm). Why is my yield so low?A: This is the classic signature of phosphine oxidation. Primary phosphines () possess a highly oxophilic lone pair on the phosphorus atom, making them exceptionally susceptible to atmospheric oxygen[1].
The Causality: Oxidation rarely happens during the reduction step itself (which is highly reducing); it almost always occurs during the workup. When quenching a hydride reduction, the exothermic reaction can cause localized heating, which drastically accelerates oxidation if even trace oxygen is present in your quenching solvents.
The Fix: Transition to rigorous Schlenk line techniques. Ensure all quenching solvents (water, NaOH solutions) are sparged with Argon for at least 30–45 minutes prior to use. For highly sensitive primary phosphines, handling must be done in a glovebox with
Q2: I am reducing a phosphonate ester to a primary phosphine using
, but I am getting a mixture of incomplete reduction products and secondary phosphines. How can I improve chemoselectivity?A: While is a traditional reducing agent, it often suffers from poor chemoselectivity and can lead to unwanted side reactions, including P-C bond cleavage or over-alkylation.
The Causality: The nucleophilic nature of the hydride in
can lead to highly basic conditions during the reaction and workup, promoting disproportionation.
The Fix: Switch to an electrophilic aluminum hydride, such as Alane (
) or Diisobutylaluminum hydride (DIBAL-H). coordinates directly to the oxygen atom of the phosphonate, weakening the P=O bond and facilitating a cleaner, complete reduction without the basic side-reactions associated with aluminate complexes. has been proven to be vastly superior to for both reduction selectivity and reactivity[2].
Q3: During the extraction of my primary phosphine, the organic layer becomes cloudy and gelatinous, and my isolated yield drops to <10%. What is happening?A: Cloudiness during extraction is a strong indicator that stable aluminum-phosphide complexes have formed and have not been properly hydrolyzed, trapping your product in the aqueous emulsion.
The Causality: Primary phosphines are excellent ligands and will coordinate tightly to the aluminum salts generated during a
or reduction. If the quench is merely "wet ether," the phosphine remains trapped.
The Fix: Implement a strictly degassed Fieser workup. For every
grams of hydride used, sequentially add mL of degassed water, mL of degassed 15% NaOH, and mL of degassed water. This forces the aluminum salts to precipitate as a granular white solid, liberating the primary phosphine into the ethereal layer.
Q4: Are there alternative starting materials to phosphonates that might yield primary phosphines more cleanly?A: Yes. Synthesizing primary phosphines from perthiophosphonic anhydrides (
) is a highly scalable alternative.
The Causality: P=S bonds are often easier to reduce cleanly than highly oxygenated P=O and P-O-R bonds found in phosphonates. Perthiophosphonic anhydrides can be easily prepared by heating
with the corresponding hydrocarbon, and subsequent reduction with yields the primary phosphine with minimal over-alkylation[3].
Quantitative Data: Comparison of Reducing Agents
To make an informed decision on your synthetic route, compare the empirical performance of common reducing agents used for converting P(V) oxides/phosphonates to P(III) primary phosphines.
Experimental Protocol: Gram-Scale Synthesis via
Reduction
This protocol describes the highly selective reduction of a phosphonate to a primary phosphine using in situ generated
. It is designed as a self-validating system : if the physical state of the reaction at Step 3 does not match the description, the protocol dictates immediate corrective action before proceeding, preventing yield loss.
Reagents Required:
Anhydrous, degassed Diethyl Ether (
)
(1.0 M in )
100% Sulfuric Acid (
) or Aluminum Chloride () to generate
Argon-sparged Fieser quench reagents (
and 15% NaOH)
Step-by-Step Methodology:
Preparation of
(Argon Atmosphere): In a flame-dried Schlenk flask, cool a solution of in to 0 °C. Slowly add the stoichiometric required amount of dropwise. Stir for 30 minutes to ensure complete conversion to and precipitation of .
Substrate Addition: Dissolve your phosphonate ester in dry
and add it dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by removing a 0.1 mL aliquot, quenching it in an NMR tube with degassed , and checking NMR).
Self-Validating Quench: Cool the flask back to 0 °C. Perform the Fieser quench using strictly degassed reagents.
Validation Check: Observe the aqueous layer. It must transition from a gelatinous grey emulsion to a stark white, granular precipitate. If the mixture remains a thick paste, the aluminum salts are still trapping your phosphine. Corrective Action: Add an additional 1-2 mL of degassed water and stir vigorously for 15 more minutes until the granular texture is achieved.
Air-Free Isolation: Let the granular salts settle. Using a filter cannula under positive Argon pressure, transfer the clear ethereal solution containing the primary phosphine to a fresh, flame-dried Schlenk flask. Wash the salts with one additional portion of degassed
and cannula transfer the wash.
Concentration: Remove the ether in vacuo. The resulting primary phosphine can be purified by vacuum distillation if it is a liquid, or used immediately in subsequent reactions.
Caption: Experimental workflow for the air-free reduction and isolation of primary phosphines.
References
A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines
Source: ResearchGate / ACS Publications
URL:[Link]
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon
Source: Inorganic Chemistry - ACS Publications
URL:[Link]
Zirconium-Catalyzed Alkene Hydrophosphination and Dehydrocoupling with an Air-Stable, Fluorescent Primary Phosphine
Source: MDPI
URL:[Link]
Phosphine synthesis by reduction
Source: Organic Chemistry Portal
URL:[Link]
A Comparative Guide to the ³¹P NMR Chemical Shift of 2-Cyanoethylphosphine and Its Congeners
In the landscape of organophosphorus chemistry, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. It provides an exquisitely sensitive probe into the electronic environment o...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of organophosphorus chemistry, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. It provides an exquisitely sensitive probe into the electronic environment of the phosphorus nucleus, offering invaluable data on structure, bonding, and purity.[1] This guide delves into the specific case of 2-cyanoethylphosphine (H₂PCH₂CH₂CN), focusing on its characteristic ³¹P NMR chemical shift of approximately -137 ppm, a value that, while specific, tells a broader story about electronic and structural effects in phosphine ligands.
We will dissect the factors that govern this chemical shift, compare it with a range of other primary and tertiary phosphines, and provide a robust experimental framework for researchers aiming to perform similar analyses. Our approach is grounded in the principles of causality, ensuring that every experimental choice is justified and every protocol is self-validating.
The Curious Case of 2-Cyanoethylphosphine: Understanding the -137 ppm Signal
A ³¹P NMR chemical shift of approximately -137 ppm for 2-cyanoethylphosphine is a significant observation. It's crucial to understand the context of this value. Recent studies on actinide chemistry have reported the solution ³¹P NMR signal for a 2-cyanoethylphosphine ligand coordinated to a thorium center, [Th(C₅Me₅)₂(I)(H₂PCH₂CH₂CN)], at -144.1 ppm in C₆D₆, with solid-state values averaging -138.9 ppm.[2] This proximity strongly suggests that the -137 ppm value is characteristic of the phosphine in a coordinated, rather than a free, state.
This distinction is paramount. The chemical shift of a free primary phosphine (RPH₂) typically falls in a more shielded (more negative) region. For instance, primary alkylphosphines resonate between -120 and -150 ppm.[3] The value observed for the coordinated 2-cyanoethylphosphine, therefore, represents a downfield shift (deshielding) from its expected free-phosphine value. This deshielding upon coordination is a key piece of data, indicating a donation of electron density from the phosphorus lone pair to the metal center.
The presence of the electron-withdrawing cyano (-CN) group on the ethyl substituent also plays a critical role. This group exerts a de-shielding influence (moves the signal to a less negative value) compared to a simple alkyl group. This effect is transmitted through the sigma bonds of the ethyl chain, reducing the electron density at the phosphorus atom.
Comparative Analysis: 2-Cyanoethylphosphine vs. Alternative Phosphines
To fully appreciate the electronic signature of 2-cyanoethylphosphine, we must compare its ³¹P NMR chemical shift with that of other phosphines. The following table summarizes typical chemical shift ranges for various classes of phosphines, providing a clear context for the -137 ppm value.
Shielded due to being a primary phosphine, but deshielded by the -CN group and coordination to a metal (M).
Tris(2-cyanoethyl)phosphine (TCEP)
P(CH₂CH₂CN)₃
~ -16 (calculated)
Significantly deshielded due to the cumulative electron-withdrawing effect of three -CN groups.
Note: Chemical shifts are referenced to 85% H₃PO₄.
This comparison highlights a fundamental principle: the ³¹P chemical shift is a finely-tuned indicator of the electronic landscape at the phosphorus atom. Electron-donating groups (like alkyls) increase electron density and cause an upfield shift (more negative ppm), while electron-withdrawing groups (like cyano or aryl groups) and coordination to a Lewis acid (like a metal center) decrease electron density and cause a downfield shift (less negative or positive ppm).[4]
The interplay of electronic and coordination effects can be visualized as follows:
Caption: Factors influencing the ³¹P NMR chemical shift.
Experimental Protocol: Acquiring High-Fidelity ³¹P NMR Data
The trustworthiness of any spectroscopic data hinges on a meticulous experimental approach. The following protocol is designed to be a self-validating system for the comparative analysis of phosphines.
Phosphine sample (e.g., 2-cyanoethylphosphine complex, alternative phosphines)
Anhydrous, deuterated NMR solvent (e.g., C₆D₆, CDCl₃, Toluene-d₈). The choice is critical as solvent effects can alter chemical shifts by several ppm.[5]
External reference standard: 85% H₃PO₄ in a sealed capillary insert.
High-quality 5 mm NMR tubes.
Inert atmosphere glovebox or Schlenk line (critical for air-sensitive phosphines).[6]
Rationale: Many phosphines, particularly primary phosphines, are highly susceptible to oxidation to their corresponding phosphine oxides.[6] Performing all manipulations under an inert atmosphere (N₂ or Ar) is non-negotiable for ensuring sample integrity.
Tube Preparation: Dry NMR tubes in an oven at >100 °C for at least 4 hours and cool under vacuum or in a desiccator before transferring to the glovebox.
Sample Weighing: Accurately weigh 5-10 mg of the phosphine compound directly into the NMR tube.
Solvent Addition: Add approximately 0.6 mL of the chosen anhydrous, deuterated solvent.
Reference Insertion: Carefully insert the sealed capillary containing 85% H₃PO₄. Using a consistent external reference is key for data comparability.[1]
Sealing: Securely cap the NMR tube. For highly sensitive samples, flame-sealing the tube under vacuum is recommended.
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.
Instrument: A multinuclear NMR spectrometer operating at a field strength of at least 7.05 T (300 MHz for ¹H) is recommended.
Tuning and Matching: Tune the phosphorus probe to the correct frequency (e.g., ~121.5 MHz on a 300 MHz instrument). Proper tuning is essential for optimal sensitivity and lineshape.
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
Acquisition Parameters:
Experiment: A standard 1D phosphorus experiment with proton decoupling (zgpg30 or similar pulse program).
Spectral Width: Set a wide spectral width (e.g., -250 to 250 ppm) to ensure all potential signals, including impurities or degradation products, are captured.
Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (e.g., ~ -100 ppm for primary phosphines).
Acquisition Time (AQ): ~1.0-2.0 seconds.
Relaxation Delay (D1): 5-10 seconds. T₁ relaxation times for ³¹P can be long, and a sufficient delay is crucial for accurate signal intensity, though not for chemical shift determination.
Number of Scans (NS): Start with 16-64 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) to simplify the spectrum by removing ¹H-³¹P coupling.
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
Referencing: Calibrate the chemical shift scale by setting the signal from the external 85% H₃PO₄ standard to 0.0 ppm.
Peak Picking: Identify and label the chemical shifts of all signals in the spectrum.
Caption: Standard workflow for reliable ³¹P NMR analysis.
Conclusion
The ³¹P NMR chemical shift of 2-cyanoethylphosphine, observed at approximately -137 ppm when coordinated to a metal center, serves as an excellent case study in the nuanced interpretation of NMR data. This value is a composite signature, reflecting its identity as a primary phosphine while being significantly influenced by the electron-withdrawing nature of the cyanoethyl group and the electron-donating act of coordination. By comparing this value to a spectrum of other phosphines and adhering to a rigorous, validated experimental protocol, researchers can confidently leverage ³¹P NMR spectroscopy to elucidate the subtle electronic structures of novel phosphorus-containing compounds. This guide provides the foundational knowledge and practical steps necessary to achieve that goal, empowering scientists in their pursuit of molecular discovery and innovation.
References
Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. (2023). Journal of Cheminformatics. [Link]
Maryasin, B., & Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. [Link]
Quin, L. D., & Breen, J. J. (1979). Comparison of steric effects on 31P chemical shifts in some 7‐norbornyl, 7‐norbornenyl and cyclohexyl phosphorus compounds. Organic Magnetic Resonance. [Link]
Niecke, E., et al. (1996). Phosphorus-31 Solid-State NMR Study of Iminophosphines: Influence of Electronic Structure and Configuration of the Double Bond on Phosphorus Shielding. Inorganic Chemistry. [Link]
Valsilke, K. C., et al. (2001). A QSPR Study of the 31P NMR Chemical Shifts of Phosphines. The Journal of Physical Chemistry A. [Link]
Verkade, J. G., & Quin, L. D. (Eds.). (1987). Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers.
Powers, I. G., & Cummins, C. C. (2018). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Electronic Structure. Angewandte Chemie International Edition. [Link]
Dorn, H. E., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]
Ghasemi, J., et al. (2001). A QSPR study of the ³¹P NMR chemical shifts of phosphines. PubMed. [Link]
Dransfield, P. J. 31P NMR chemical shift calculator. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tris(2-cyanoethyl)phosphine in Modern Chemical Synthesis. [Link]
Falcone, M., et al. (2023). ³¹P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society. [Link]
SpectraBase. Diphenylphosphine - Optional[³¹P NMR] - Chemical Shifts. [Link]
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. [Link]
NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. [Link]
Afonin, A. V., et al. (2015). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing. [Link]
Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]
Juszczak, M., et al. (2023). ³¹P NMR analysis: chemical shifts of the phosphines and phosphites... ResearchGate. [Link]
Sudheendra Rao, M. N. ³¹P-NMR data of the phosphines synthesized. ResearchGate. [Link]
dos Santos, H. F., et al. (2025). Monitoring Lead–Phosphorus Interactions Through ³¹P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. MDPI. [Link]
Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. [Link]
Kromann, J. C., et al. (2026). Predicting ³¹P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. [Link]
Takagi, H. D., et al. (2001). Intrinsic ³¹P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Journal of the Korean Chemical Society. [Link]
Latypov, S. K., et al. (2016). Quantum chemical calculations of ³¹P NMR chemical shifts: Scopes and limitations. ResearchGate. [Link]
Technical Guide: Infrared Spectroscopy P-H Stretching Frequency Analysis
Executive Summary & Strategic Importance In the realm of organophosphorus chemistry and drug development, the Phosphorus-Hydrogen (P-H) bond serves as a critical spectroscopic handle. Unlike the ubiquitous C-H or O-H bon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In the realm of organophosphorus chemistry and drug development, the Phosphorus-Hydrogen (P-H) bond serves as a critical spectroscopic handle. Unlike the ubiquitous C-H or O-H bonds, the P-H moiety appears in a relatively "quiet" region of the infrared spectrum (2250–2450 cm⁻¹ ), making it a high-value diagnostic marker for monitoring reactions such as the hydrophosphination of alkenes, the synthesis of chiral phosphine ligands, and the tautomeric equilibria of secondary phosphine oxides (SPOs).
This guide provides a rigorous technical comparison of analytical approaches for P-H characterization, distinguishing between P(III) and P(V) environments, and evaluating the efficacy of FTIR versus Raman spectroscopy. It is designed for researchers requiring high-fidelity data to validate catalytic intermediates or pharmaceutical precursors.
Mechanistic Foundation: The Physics of P-H Vibrations
The P-H stretching frequency (
) is governed by Hooke’s Law, where the frequency is proportional to the square root of the force constant () divided by the reduced mass ().
Reduced Mass (
): The P-H system has a reduced mass similar to C-H, but the bond is weaker.
Force Constant (
): This is the primary variable.
Electron Density: Electron-withdrawing groups (EWGs) on the phosphorus atom (e.g., Oxygen in P=O, Fluorine) increase the
-character of the P-H bond and the positive charge on P, strengthening the bond and shifting to higher wavenumbers .
Hybridization: P(III) species are pyramidal (
-like but with high -character), while P(V) species are often tetrahedral. The change in geometry and oxidation state significantly alters the dipole moment change (), affecting peak intensity.
Comparative Analysis: Structural Context (P(III) vs. P(V))
The most critical distinction in P-H analysis is the oxidation state of the phosphorus center. Misidentification here can lead to incorrect structural assignments, particularly when monitoring oxidation side-reactions.
Table 1: P-H Frequency Shifts by Chemical Environment
Feature
P(III)-H (Secondary Phosphines)
P(V)-H (Phosphine Oxides/Phosphonates)
Mechanistic Driver
Frequency Range
2275 – 2320 cm⁻¹
2350 – 2440 cm⁻¹
Oxidation increases effective nuclear charge, stiffening the P-H bond.
Peak Shape
Sharp, Medium Intensity
Sharp, Often Stronger Intensity
Greater bond polarity in P(V) leads to larger dipole change ().
Key Interference
C-D stretch, Nitriles ()
Atmospheric CO₂ (2350 cm⁻¹)
P(V) bands often overlap exactly with the CO₂ doublet.
Metal Coordination
Shifts significantly (often higher)
Minimal shift (binds via Oxygen)
P(III) binds metals directly (M-P), altering P-H hybridization; P(V) binds via O (M-O=P).
Example Compound
Diphenylphosphine ()
Diphenylphosphine oxide ()
oxidizes to in air; shift is diagnostic.
Critical Insight: The shift from ~2300 cm⁻¹ to ~2400 cm⁻¹ is the primary indicator of air oxidation in secondary phosphines. If you observe a new band appearing at 2380-2420 cm⁻¹ alongside a strong P=O stretch at 1150-1200 cm⁻¹, your sample has oxidized.
Comparative Analysis: Instrumentation (FTIR vs. Raman)
While FTIR is the industry standard, Raman spectroscopy offers complementary selection rules that can be advantageous for specific P-H analyses.
Table 2: Performance Comparison
Parameter
FTIR (Transmission/ATR)
Raman Spectroscopy
Verdict for P-H
Selection Rule
Change in Dipole Moment
Change in Polarizability
FTIR Wins. P-H is moderately polar, giving a distinct IR signal.
Sensitivity
High for P-H (Medium-Strong)
Moderate to Weak
FTIR is more sensitive for trace detection of P-H species.
Validation: Check for absence of P=O band at 1150–1200 cm⁻¹.
Method B: Inert ATR (Attenuated Total Reflectance)
Best for: Rapid qualitative checks of solids/oils.
Setup: Equip the FTIR with a diamond ATR accessory.
Blanking: Collect a background spectrum of the clean crystal in air.
Purging: Place an inverted funnel or "shroud" over the ATR crystal and flow Nitrogen/Argon heavily for 2 minutes to displace air.
Deposition: Quickly transfer the sample (via pipette or spatula) onto the crystal under the active gas stream.
Measurement: Immediately acquire the spectrum.
CO₂ Correction: If a doublet appears at 2350 cm⁻¹, apply an "Atmospheric Suppression" algorithm or manually subtract a reference air spectrum.
Visualization: Logic & Workflow
Diagram 1: Diagnostic Logic for P-H Analysis
This decision tree aids in assigning peaks in the 2200–2500 cm⁻¹ region.
Caption: Decision tree for distinguishing P-H signals from common interferences like CO₂ and H-bonded OH groups.
Diagram 2: Experimental Workflow for Air-Sensitive Samples
Caption: Step-by-step workflow for ensuring spectroscopic integrity of air-sensitive phosphine samples.
Troubleshooting & Interferences
The CO₂ Trap
The most common error in P-H analysis is misinterpreting the atmospheric CO₂ doublet (2360 and 2340 cm⁻¹) as a P(V)-H signal.
Symptom: A jagged doublet appearing exactly in the P(V)-H region.
Solution:
Background Check: Run a background scan immediately before the sample.
Purge: Ensure the sample compartment is purged with
.
Subtraction: Use software to subtract the "Air" spectrum.
Confirmation: If the peak remains sharp and single after subtraction, it is P-H.
Deuterated Solvents
Carbon-Deuterium (C-D) bonds stretch in the 2100–2250 cm⁻¹ region. While usually lower than P-H, C-D stretches from solvents like
or Toluene- can overlap with lower-frequency P(III)-H bands.
Solution: Use non-deuterated anhydrous solvents (e.g., dry hexane) for IR, as protonated C-H bands (>2800 cm⁻¹) do not interfere.
References
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for P-H frequency ranges: 2275–2440 cm⁻¹).[1]
Cano, I., et al. (2017). "Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles." Physical Chemistry Chemical Physics. Link (Demonstrates ATR-FTIR analysis of P-H vs P-OH tautomers).
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Detailed discussion on CO₂ interference and sampling techniques).
BenchChem Technical Support. "Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds." Link (Protocols for preventing oxidation of P(III) species).
Dolson, D. A., et al. (2015). "FTIR Vibration-Rotation Spectrum and Analysis of the CO2 Asymmetric Stretch." The Chemical Educator. (Analysis of the 2350 cm⁻¹ interference band).
Comparative Mass Spectrometry Guide: (2-Cyanoethyl)phosphine vs. Nitrogen Analogs
Executive Summary In pharmaceutical intermediate profiling and ligand synthesis, distinguishing primary phosphines from their nitrogen analogs is a critical analytical challenge. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical intermediate profiling and ligand synthesis, distinguishing primary phosphines from their nitrogen analogs is a critical analytical challenge. This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of (2-Cyanoethyl)phosphine (
) versus its structural analog, 3-Aminopropionitrile ().
While both molecules share a cyanoethyl backbone, the substitution of Nitrogen for Phosphorus fundamentally alters the ionization physics. This guide details how to leverage these differences for unambiguous identification, focusing on the competition between
To interpret the spectra correctly, we must first understand the electronic drivers of fragmentation.
The "Hard" Ionization Difference (EI at 70 eV)
Nitrogen (Amine): The nitrogen atom in 3-aminopropionitrile has a high electronegativity but a very accessible lone pair. It strongly directs fragmentation via
-cleavage , stabilizing the resulting iminium ion (). This process is so fast that the Molecular Ion (M+) is often weak or absent.
Phosphorus (Phosphine): Phosphorus is larger, "softer" (more polarizable), and forms weaker
-bonds with carbon. Consequently, the -cleavage product () is less stable than its nitrogen counterpart. This results in a more intense Molecular Ion (M+) and a fragmentation pattern dominated by bond lability (C-P cleavage) rather than charge stabilization.
The Retro-Michael Instability
A unique feature of (2-cyanoethyl)phosphine is its susceptibility to a Retro-Michael decomposition upon heating or ionization.
This pathway is diagnostically significant for phosphines but less prevalent in the amine analog under standard MS conditions.
Comparative Fragmentation Analysis
The following data compares the Electron Ionization (EI) patterns. Note the distinct "Odd/Even" mass alternation due to the Nitrogen Rule.
Table 1: Key Diagnostic Fragments (EI, 70 eV)
Feature
(2-Cyanoethyl)phosphine
3-Aminopropionitrile
Mechanistic Cause
Formula
MW
87 Da (Odd)
70 Da (Even)
Nitrogen Rule : 1 N (Odd mass) vs 2 N (Even mass).
Molecular Ion (M+)
m/z 87 (Medium/Strong)
m/z 70 (Weak/Absent)
P is less effective at directing fragmentation than N.
Base Peak
m/z 47 () or m/z 53
m/z 30 ()
N-stabilized -cleavage is dominant for amines.
Loss of
m/z 53 (Loss of )
m/z 53 (Loss of )
Retro-Michael addition (Acrylonitrile ion).
-Cleavage
m/z 47 ()
m/z 30 ()
bond is stronger than .
Cyano Group
m/z 40 ()
m/z 40 ()
Charge retention on the nitrile end.
Visualization of Fragmentation Pathways
The diagram below illustrates the divergent pathways for the phosphine derivative.
Figure 1: Primary fragmentation pathways for (2-Cyanoethyl)phosphine. Note the competition between P-retention (m/z 47) and Retro-Michael decomposition (m/z 53).
To ensure data integrity, the following workflows utilize "Internal Consistency Checks"—using the presence of specific artifacts (like oxidation) to validate the identity of the phosphine.
Protocol A: GC-MS (Electron Ionization)
Best for: Structural elucidation and impurity profiling.
Sample Prep: Dissolve 1 mg sample in Dichloromethane (DCM) . Avoid alcohols to prevent nucleophilic attack.
Inlet: Split 20:1, Temperature 220°C .
Critical Check: If the inlet is too hot (>250°C), you will observe a spike in m/z 53 (Acrylonitrile) due to thermal degradation before ionization.
Column: Rxi-5Sil MS or equivalent (low polarity).
MS Source: 70 eV, 230°C.
Validation Step: Look for a small peak at m/z 103 (
). Primary phosphines oxidize rapidly. The presence of a small phosphine oxide peak confirms the presence of Phosphorus (P) rather than Nitrogen (N), as amines do not oxidize this readily in air.
Protocol B: LC-MS (Electrospray Ionization - ESI)
Best for: Purity confirmation and avoiding thermal degradation.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Ionization: ESI Positive Mode.
Observation:
Phosphine: Expect
at m/z 88 . Look for (Oxide) at m/z 104.
Amine: Expect
at m/z 71 .
Cone Voltage: Keep low (15-20V). High cone voltage will induce in-source fragmentation, replicating the Retro-Michael loss of
observed in EI.
Analytical Workflow Diagram
This flowchart guides the researcher through the decision-making process when identifying these compounds.
Figure 2: Decision tree for distinguishing (2-Cyanoethyl)phosphine from 3-Aminopropionitrile using Mass Spectrometry.
References
Royal Society of Chemistry. "Investigation of the properties of tris(2-cyanoethyl)phosphine by electrospray and Fourier transform ion cyclotron resonance mass spectrometries." Dalton Transactions.[1] (Provides mechanistic insight into cyanoethyl-phosphine fragmentation and acrylonitrile loss).
[Link]
NIST Mass Spectrometry Data Center. "3-Aminopropionitrile Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. (Authoritative source for the amine analog fragmentation pattern).
[Link]
Henderson, W., & McIndoe, J. S. (2005). "Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds." John Wiley & Sons.[2][3] (General reference for "Soft" nature of Phosphorus vs Nitrogen in MS).
[Link]
Agilent Technologies. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI." (Reference for EI vs CI ionization techniques).
[Link]
Comparative Guide: Steric & Electronic Profiling of 2-Cyanoethylphosphine vs. Phenylphosphine
Topic: Comparing Steric Properties of 2-Cyanoethylphosphine vs. Phenylphosphine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the archit...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Steric Properties of 2-Cyanoethylphosphine vs. Phenylphosphine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of ligand design for homogeneous catalysis and drug discovery, the choice between 2-cyanoethylphosphine (CEP, H₂PCH₂CH₂CN) and phenylphosphine (PhPH₂, H₂PPh) represents a critical decision between flexible, electron-deficient linearity and rigid, electron-rich planarity .
While both serve as primary phosphine precursors for tertiary ligands (e.g., TCEP vs. TPP), their behavior at the metal center is distinct. This guide objectively compares their steric "swept volume," electronic donor capabilities, and practical reactivity profiles, supported by experimental benchmarks.
Key Differentiator
Phenylphosphine (PhPH₂): Offers a rigid, anisotropic steric profile with moderate electron-donating capability. It is the standard for generating aryl-substituted ligands with defined "fan-like" steric protection.
2-Cyanoethylphosphine (CEP): Provides a flexible, linear steric profile with strong electron-withdrawing character (due to the -CN group). It is often used to impart water solubility (post-hydrolysis) or to stabilize low-valent metal centers via
-backbonding without excessive steric crowding.
Quantitative Steric & Electronic Analysis
The steric bulk of a phosphine is classically quantified by the Tolman Cone Angle (
) and the Percent Buried Volume (%) . Since primary phosphines () have two small hydrogen substituents, their direct cone angles are small. To provide a robust comparison, we analyze both the primary species and their homotoleptic tertiary derivatives (), which amplify the steric contribution of the -group.
Table 1: Physicochemical & Steric Comparison
Parameter
Phenylphosphine (PhPH₂)
2-Cyanoethylphosphine (CEP)
Implication
Structure
Rigid, Planar Aromatic Ring
Flexible, Linear Alkyl Chain
Ph creates a "wall"; CEP creates a "tail".
Tolman Cone Angle ()*
145° (as PPh₃)
~132° (as P(CH₂CH₂CN)₃)
Ph is significantly bulkier in the immediate coordination sphere.
Primary Cone Angle ()
101°
~95–98° (Est.)
CEP allows tighter packing at the metal center.
Electronic Character ()
Electron Withdrawing (Inductive) / Weak Donor
Strongly Electron Withdrawing
CEP reduces electron density at P more than Ph.
pKa (Conj. Acid)
2.73 (PPh₃)
~1.0–1.5 (Est. for P(CE)₃)
CEP is a weaker -donor; less basic.
Air Stability
Pyrophoric / Highly Unstable
Sensitive (Slow Oxidation)
CEP's EWG nature slightly stabilizes the P-lone pair.
*Note: Cone angles are derived from the tertiary derivatives (
and ) to isolate the steric contribution of the substituent group.
Steric Visualization (Graphviz)
The following diagram illustrates the structural divergence. The Phenyl group creates a "fan" of steric exclusion, whereas the Cyanoethyl group projects bulk linearly, leaving the immediate metal center more accessible.
Electronic-Steric Interplay in Reactivity
The steric difference translates directly into reactivity, particularly in Hydrophosphination (forming P-C bonds) and Metal Complexation .
Nucleophilicity & Reaction Rates[1]
Phenylphosphine: The phenyl group is electron-withdrawing relative to alkyls but less so than the cyanoethyl group. Consequently,
is more nucleophilic than CEP. In nucleophilic addition to activated alkenes (e.g., acrylates), reacts faster.
2-Cyanoethylphosphine: The strong inductive effect of the
group ( effect) reduces the electron density on the phosphorus lone pair. This makes CEP a weaker nucleophile , often requiring stronger bases or higher temperatures to initiate reaction.
Catalyst Stability
Steric Protection:
-based catalysts rely on the phenyl rings to "wrap" the metal, preventing aggregation.
Electronic Stabilization: CEP-based ligands (like
) are often used when the metal needs to be electron-deficient (to encourage reductive elimination) or when water solubility is required (the nitrile can be hydrolyzed to a carboxylate, yielding TCEP analogues).
Objective: Compare the steric and electronic efficiency of PhPH₂ vs. CEP in the hydrophosphination of styrene. This protocol serves as a self-validating system to assess nucleophilicity.
Reagents:
Primary Phosphine: Phenylphosphine (1.0 eq) OR 2-Cyanoethylphosphine (1.0 eq).
Substrate: Styrene (1.1 eq).
Catalyst: AIBN (Radical initiator) or KOtBu (Base catalyst). Note: We use Radical initiation for a fair steric comparison, minimizing electronic bias.
Solvent: Toluene (degassed).
Workflow Diagram (Graphviz)
Step-by-Step Methodology
Safety Setup: Perform all operations in a nitrogen-filled glovebox. Primary phosphines are toxic and potentially pyrophoric (
especially).
Reaction Assembly:
In a J-Young NMR tube, dissolve Styrene (0.55 mmol) and the Phosphine (0.50 mmol) in 0.6 mL
or Toluene-.
Add AIBN (0.025 mmol).
Data Acquisition (T=0): Record a
NMR spectrum (coupled).
: Triplet at ~ -122 ppm ( Hz).
: Triplet at ~ -135 ppm (Upfield shift due to shielding/anisotropy).
Reaction: Heat the tube to 80°C in an oil bath.
Kinetic Monitoring: Record
NMR spectra every 30 minutes.
Monitor the disappearance of the primary phosphine triplet (
) and appearance of the secondary phosphine doublet ().
Validation:
Steric Result: If CEP reacts significantly slower than PhPH₂, it confirms the electronic deactivation dominates over the steric advantage of the linear chain.
Steric Result (Metal Catalyzed): If using a bulky metal catalyst (e.g., Cp*Zr), CEP may react faster than PhPH₂ because it can access the crowded metal center more easily.
Handling & Safety (The Practical "Sterics")
While molecular sterics affect chemistry, macroscopic properties affect handling.
Hazard
Phenylphosphine ()
2-Cyanoethylphosphine ()
Physical State
Liquid (bp 160°C)
Liquid/Oil (High bp)
Odor
Intense, repulsive garlic/rotten fish
Pungent, but lower vapor pressure reduces impact
Pyrophoricity
High (Spontaneously ignites in air)
Moderate (May smoke, but less aggressive)
Toxicity
High (LC50 Inhalation)
High (Releases HCN upon combustion/hydrolysis)
Storage
Schlenk flask / Glovebox only
Glovebox; Store cold to prevent polymerization
Recommendation: For initial screening, 2-cyanoethylphosphine is safer to handle due to its lower volatility and slightly reduced pyrophoricity compared to the aggressive phenylphosphine.
References
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 16374-16382. Link
Doyle, J. K., et al. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis. NSF Public Access Repository. Link
McQuillan, G. P., & Oxton, I. A. (1979). Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine. Journal of the Chemical Society, Dalton Transactions, 895-900. Link
PubChem. (2025). Tris(2-cyanoethyl)phosphine Compound Summary. National Library of Medicine. Link
Validation
Electronic Properties Comparison: Primary vs. Tertiary Cyanoethylphosphines
This guide provides an in-depth technical comparison of Primary (2-cyanoethylphosphine) and Tertiary (Tris(2-cyanoethyl)phosphine) cyanoethylphosphines, focusing on their electronic properties, steric profiles, and pract...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Primary (2-cyanoethylphosphine) and Tertiary (Tris(2-cyanoethyl)phosphine) cyanoethylphosphines, focusing on their electronic properties, steric profiles, and practical applications in catalysis and synthesis.
Executive Summary
Tris(2-cyanoethyl)phosphine (TCEP) and its primary precursor, 2-cyanoethylphosphine , represent a unique class of phosphine ligands where the strong electron-withdrawing nature of the nitrile group (
) significantly modulates the phosphorus center's reactivity.
Tertiary (TCEP): Characterized by air stability (an anomaly for trialkylphosphines), reduced
-donating power, and moderate steric bulk. It is widely used as a reducing agent and a ligand that stabilizes low-valent metal centers.
Primary: Highly reactive, air-sensitive , and sterically unencumbered. It serves primarily as a versatile building block for P-heterocycles and hemilabile ligands.
Fundamental Electronic & Steric Profiles
The electronic behavior of these phosphines is governed by the inductive effect (
) of the -cyano group, which pulls electron density away from the phosphorus lone pair, lowering the Highest Occupied Molecular Orbital (HOMO) energy.
Comparative Data Table
Property
Primary: 2-Cyanoethylphosphine
Tertiary: Tris(2-cyanoethyl)phosphine
Formula
Molecular Weight
87.06 g/mol
193.19 g/mol
Physical State
Colorless liquid
White crystalline solid
Air Stability
Poor (Oxidizes rapidly/Pyrophoric)
Excellent (Indefinitely stable in air)
NMR Shift
(Triplet)
(Singlet)
Tolman Cone Angle ()
Electronic Character
Weak -donor, High reactivity (P-H bonds)
Modest -donor, Significant -acceptor
(Conjugate Acid)
Estimated (Very weak base)
Estimated (Weak base)
Note on NMR: The
chemical shift is a sensitive probe for electronic environment. The tertiary phosphine appears significantly downfield ( ppm) compared to the primary ( ppm), consistent with increased substitution by electron-withdrawing alkyl groups, which deshield the nucleus relative to the hydride-rich primary species.
Mechanism of Electronic Modification
The cyanoethyl group acts as an "electronic rheostat." By adding more groups (Primary
Tertiary), you progressively stabilize the phosphorus lone pair.
Experimental Protocols for Characterization
To validate the electronic properties of these ligands in your specific system, the following protocols are recommended.
Protocol A: Determination of Tolman Electronic Parameter (TEP)
The TEP is the gold standard for quantifying ligand donor strength. It measures the
stretching frequency in a complex.
Principle: Stronger
-donors increase electron density on Ni, increasing back-bonding to CO, weakening the C=O bond, and lowering. Electron-poor ligands (like TCEP) result in higher.
Workflow:
Synthesis: React
(Caution: Extreme Toxicity) or a surrogate like with 1 equivalent of the phosphine ligand ().
Alternative (Safer): Use
complexes and measure , then correlate to the Ni scale.
Measurement: Record IR spectrum in
or Toluene.
Analysis: Focus on the
carbonyl stretching band.
Expected TEP for TCEP:
.
Comparison:
(, strong donor) vs. (, weak donor). TCEP sits in the middle-weak donor range, similar to .
Protocol B: Air Stability Assessment (
NMR Tracking)
This protocol confirms the kinetic stability of the ligand, crucial for determining handling requirements.
Preparation: Dissolve 10 mg of phosphine in 0.6 mL of non-deuterated solvent (e.g., THF or Toluene) mixed with 10%
for locking.
Exposure: Bubble air through the solution for 5 minutes or leave the cap open to ambient atmosphere.
Monitoring: Acquire
NMR spectra at .
Primary Phosphine: Expect rapid disappearance of the triplet at
ppm and emergence of complex oxidized species (often multiplets) or precipitates.
Tertiary (TCEP): Expect the singlet at
ppm to remain unchanged. Oxidation to the phosphine oxide () would appear as a shift to approx. .
Applications & Causality[1]
Why choose Tris(2-cyanoethyl)phosphine (TCEP)?
Catalysis: Its moderate steric bulk (
) and lower -donating ability make it an excellent "leaving group" ligand in catalytic cycles. It stabilizes the pre-catalyst but dissociates readily to create open coordination sites.
Disulfide Reduction: Unlike the primary variant, TCEP is a specific reductant for protein disulfides.[1][2] Its water solubility (as a hydrochloride salt) and resistance to oxidation allow it to function in non-degassed aqueous buffers, a property directly linked to the electron-withdrawing cyano groups preventing rapid attack by dissolved oxygen.
Why choose 2-Cyanoethylphosphine (Primary)?
Ligand Synthesis: It is a scaffold. The P-H bonds are reactive handles. Reaction with aldehydes or alkyl halides allows the construction of chiral, chelating, or macrocyclic ligands where the cyanoethyl group remains as a "protecting group" or an electronic modulator.
Hemilability: In coordination chemistry, the nitrile nitrogen can coordinate to metals (hard/soft matching), creating a hemilabile P,N-ligand system that can open and close coordination sites during catalysis.
Synthesis Pathway Visualization
Understanding the origin of these species helps in impurity profiling. Both are derived from Phosphine (
Tolman, C. A. Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chem. Rev. 1977, 77, 313–348. Link
TCEP Synthesis & Properties
Rauhut, M. M.; Hechenbleikner, I.; Currier, H. A.; Schaefer, F. C.; Wystrach, V. P. The Cyanoethylation of Phosphine and Phenylphosphine.[4] J. Am. Chem. Soc. 1959, 81, 1103–1107. Link
NMR Characterization of Cyanoethylphosphines
Dahmer, M., et al. Phosphorus-containing polymers from THPS. II: synthesis and property of phosphorus-containing hyperbranched aromatic-aliphatic polyamides. J. Macromol. Sci. A. 2015. (Cites TCEP NMR shift at -25.15 ppm). Link
Ruthenium Complexes of TCEP
Dixon, I. M., et al. Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II). Molbank 2018, M1025.[5] (Provides X-ray and structural data).[6][7][8][9][10][11] Link
Comparative Structural Analysis: Metal-Cyanoethylphosphine Complexes vs. Traditional Lipophilic Phosphines
Executive Summary The transition from lipophilic to hydrophilic ligand architectures is a critical frontier in metallodrug development and aqueous catalysis. While Triphenylphosphine (PPh3) remains the historic benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from lipophilic to hydrophilic ligand architectures is a critical frontier in metallodrug development and aqueous catalysis. While Triphenylphosphine (PPh3) remains the historic benchmark for structural analysis, Tris(2-cyanoethyl)phosphine (TCEP) and its metal complexes (M-TCEP) offer a distinct crystallographic and functional profile.
This guide provides a rigorous structural comparison between Metal-TCEP and Metal-PPh3 complexes. We analyze how the unique electronic properties and "gauche-gauche" packing motifs of cyanoethylphosphines overcome the solubility limitations of phenyl-based systems, providing actionable protocols for crystallizing these challenging water-soluble complexes.
Part 1: The Ligand Landscape – Steric & Electronic Divergence
To understand the crystal packing of the complex, one must first analyze the ligand's intrinsic geometry. The substitution of phenyl rings (PPh3) with cyanoethyl chains (TCEP) fundamentally alters the metal coordination sphere.
Steric Profile: Tolman Cone Angles
The Tolman cone angle (
) quantifies the steric bulk of a phosphine.[1][2]
PPh3 (
): The phenyl rings create a rigid, hydrophobic "fan" that dictates packing via stacking.
TCEP (
): TCEP is sterically comparable to triethylphosphine (PEt3). However, the flexibility of the ethyl chains allows the cyano groups to rotate, often adopting a gauche conformation to minimize steric clash or maximize dipole interactions. This reduced bulk allows for tighter metal-center approach but distinct packing geometries.
Electronic Parameters
PPh3: A strong
-donor and moderate -acceptor. The phenyl rings are electron-rich.
TCEP: The cyano (-CN) groups are electron-withdrawing. This reduces the
-basicity of the phosphorus lone pair compared to standard alkyl phosphines (like PEt3), making the M-P bond slightly more labile but stabilizing the metal center against oxidation in air.
Diagram 1: Structure-Property Logic Flow
Caption: Logical pathway linking ligand selection to crystallographic and solubility outcomes.
Part 2: Comparative Crystal Structure Analysis
This section compares the crystallographic metrics of Gold(I) complexes, specifically [Au(TCEP)Cl] versus the standard [Au(PPh3)Cl] .
Crystallographic Metrics Table
Feature
[Au(PPh3)Cl] (Standard)
[Au(TCEP)Cl] (Alternative)
Structural Implication
Crystal System
Orthorhombic / Monoclinic
Triclinic / Monoclinic
TCEP often has lower symmetry due to flexible chains.
Au-P Bond Length
2.235 Å
2.230 – 2.240 Å
Similar -donation strength despite EWG on TCEP.
Au-Cl Bond Length
2.290 Å
2.280 – 2.295 Å
Indicates comparable trans-influence of both ligands.
P-Au-Cl Angle
~179.0° (Linear)
~176.0° - 178.5°
Both maintain linearity; TCEP shows slight distortion.
Aurophilicity (Au...Au)
Frequently observed (~3.0 Å)
Rarely observed
TCEP's cyanoethyl arms often block the Au-Au axis sterically.
Intermolecular Forces
Phenyl ring -stacking
CN...CN Dipole Interactions
TCEP crystals are held by polar networks, not Van der Waals forces.
Deep Dive: The "Gauche" Effect in TCEP
In [Au(PPh3)Cl], the phenyl rings form a "propeller" shape. In [Au(TCEP)Cl], the cyanoethyl arms adopt a gauche-gauche conformation. This folding is critical:
It exposes the polar -CN groups to the solvent/lattice.
It creates a "pocket" that often prevents the gold centers from approaching close enough to form aurophilic (Au...Au) bonds, which are common in PPh3 analogs.
Experimental Insight: The absence of aurophilic interactions in TCEP complexes often results in higher solubility, as the lattice energy is not reinforced by metal-metal cohesion.
Part 3: Experimental Protocols
Crystallizing water-soluble phosphine complexes is notoriously difficult because they tend to form oils rather than crystals in standard organic solvents.
Protocol: Dual-Solvent Diffusion for TCEP Complexes
Objective: Grow X-ray quality single crystals of [Au(TCEP)Cl].
Challenge: TCEP is highly soluble in water/methanol but insoluble in hexane. Standard evaporation often yields amorphous solids.
Step-by-Step Methodology:
Preparation: Dissolve 0.1 mmol of [Au(TCEP)Cl] in a minimum volume (approx. 1-2 mL) of Methanol (MeOH) or Water/MeOH (1:1) . Ensure the solution is saturated but clear.
The Interface: Place the solution in a narrow NMR tube or crystallization vial.
Layering: Carefully layer a less polar solvent on top.
For MeOH solution: Layer Diethyl Ether or THF .
For Water solution: Layer Acetone or Acetonitrile .
Diffusion: Seal the cap tightly with Parafilm. Allow to stand undisturbed in the dark at 4°C.
Harvesting: Crystals typically appear within 3-7 days at the interface.
Expert Tip: Do not use Hexane/DCM layering for TCEP complexes as you would for PPh3. The polarity difference is too extreme, causing immediate oiling out. Use solvents with intermediate polarity (Ether, Acetone) to slow the precipitation.
Diagram 2: Crystallization Workflow
Caption: Optimized solvent-layering protocol for hydrophilic metal-phosphine complexes.
Part 4: Functional Implications for Drug Development
Why choose TCEP over PPh3 for metal-based drugs? The crystal structure data directly informs the biological application.
Solubility & Bioavailability:
The polar packing network identified in TCEP crystal structures translates to >300 g/L solubility in water for the ligand (as HCl salt), compared to the negligible aqueous solubility of PPh3.
This eliminates the need for toxic encapsulation vehicles (e.g., DMSO/Cremophor) in in vivo studies.
Stability:
Crystal data shows the P-C bonds in TCEP are robust. Unlike PPh3, which slowly oxidizes to OPPh3 in air (driven by the formation of the strong P=O bond), TCEP is resistant to air oxidation. This stability is crucial for shelf-life in pharmaceutical formulations.
Cytotoxicity:
While [Au(PPh3)Cl] is highly cytotoxic (often non-selectively), TCEP analogs often show reduced toxicity due to the lower lipophilicity, which modulates cellular uptake rates. The structural "compactness" of TCEP prevents the rapid membrane intercalation seen with the bulky, lipophilic PPh3.
References
Walton, R. A., & Whyman, R. (1968).[3] Structure of Tris(2-Cyanoethyl)Phosphine Oxide and its Metal Complexes. Journal of the Chemical Society A. Link
Abbehausen, C., et al. (2018).[4] Linear gold(I) complex with tris-(2-carboxyethyl)phosphine (TCEP): Selective antitumor activity and inertness toward sulfur proteins.[4] Journal of Inorganic Biochemistry. Link
Tolman, C. A. (1977).[5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.[1] Chemical Reviews, 77(3), 313–348. Link
Ho, S. Y., & Tiekink, E. R. T. (2001).[6] Chloro[tris(p-methoxyphenyl)phosphine]gold(I).[6] Acta Crystallographica Section E. Link
Thermo Fisher Scientific. TCEP Hydrochloride Product Information and Stability Data.Link
This guide objectively benchmarks the ligand field strength of CEP against standard alternatives, detailing the causality behind its behavior and providing a self-validating experimental protocol for its evaluation.
Stereoelectronic Causality: The Push-Pull Dynamics
The ligand field strength of any phosphine is dictated by the delicate balance between its
-donor capacity and -acceptor ability. In the case of CEP, the highly electronegative cyano (-CN) groups exert a profound inductive pull (-I effect) through the ethyl backbone[1][2].
Decreased
-Donation: The inductive effect depletes electron density at the phosphorus lone pair. Consequently, CEP is a significantly weaker -donor than structurally similar alkylphosphines like PMe or PEt[3][4].
Enhanced
-Backdonation: Concurrently, this electron-withdrawing nature lowers the energy of the phosphorus orbitals. This dramatically enhances the ligand's ability to accept electron density from electron-rich transition metals (high -acidity)[5][6].
Because of this dynamic, CEP behaves electronically more like a phosphite (e.g., P(OMe)
) than a standard alkylphosphine[1][7]. This makes it an exceptional ligand for stabilizing low-valent, electron-rich metal centers (such as Ni(0), Pd(0), or Ru(II)) without suffering from the hydrolytic instability that plagues many phosphites[8][9].
Stereoelectronic pathway defining the ligand field strength of CEP.
Quantitative Benchmarking: TEP and Cone Angle
To objectively compare CEP to alternatives, we rely on the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (
) . TEP evaluates the net electron-donating capacity of a ligand by measuring the A carbonyl stretching frequency () of a[Ni(CO)L] complex[4][10]. A higher TEP value indicates a poorer -donor and a stronger -acceptor.
Furthermore, the Quantitative Analysis of Ligand Effects (QALE) framework isolates the pure
Table 1: Stereoelectronic Parameters of CEP vs. Alternative Ligands
Ligand
Classification
Tolman Cone Angle ()
TEP (cm⁻¹)
QALE
QALE
P(t-Bu)
Bulky Alkyl
182°
2056.1
-
-
PCy
Bulky Alkyl
170°
2056.4
12.5
0.0
PMe
Small Alkyl
118°
2064.1
14.8
0.0
PPh
Aryl
145°
2068.9
19.3
0.0
P(CHCHCN)
Cyanoalkyl
132°
2077.9
17.0
1.2
P(OMe)
Phosphite
107°
2079.5
21.0
2.4
PF
Fluoro
104°
2110.8
44.0
14.0
Data synthesized from the QALE framework[1][2] and standard organometallic benchmarks[4][10].
Key Insight: CEP (2077.9 cm⁻¹) sits exceptionally high on the TEP scale for an alkyl-linked phosphine, bridging the electronic gap between arylphosphines (PPh
) and phosphites (P(OMe))[4][10]. Its relatively compact cone angle of 132° allows for the formation of high-coordination-number complexes without inducing severe steric clashes[8][11].
Experimental Methodology: Self-Validating TEP Determination
To empirically verify the ligand field strength of CEP in your own laboratory, you must synthesize a carbonyl reporter complex. While [Ni(CO)
(CEP)] is the historical standard, the extreme toxicity and volatility of Ni(CO) make Group 6 surrogates (like Molybdenum) much safer and highly practical. The trans-CO stretching frequency in the resulting [Mo(CO)(CEP)] complex correlates linearly with the Ni-based TEP[5][6].
Protocol: Synthesis and IR Evaluation of[Mo(CO)
(CEP)]
Rationale: Mo(CO)
is a stable, safe precursor. The protocol utilizes a self-validating internal standard during IR acquisition to eliminate instrumental drift, ensuring the shift strictly reflects the ligand's electronic perturbation.
Step 1: Photolytic Activation (The Causality of Substitution)
Dissolve 1.0 mmol of Mo(CO)
in 50 mL of anhydrous, thoroughly degassed tetrahydrofuran (THF) under a strict argon atmosphere.
Irradiate the solution with a high-pressure UV lamp (350 nm) for 2 hours.
Causality: UV irradiation promotes a metal-to-ligand charge transfer (MLCT) that selectively expels exactly one CO ligand, generating the labile[Mo(CO)
(THF)] intermediate. This photochemical route prevents the thermal decomposition and poly-substitution that occurs under reflux conditions.
Step 2: Ligand Complexation
Add 1.05 mmol of crystalline tris(2-cyanoethyl)phosphine to the pale yellow [Mo(CO)
(THF)] solution.
Stir at room temperature for 4 hours. The solution will darken slightly as the stronger Mo–P bond thermodynamically displaces the weak Mo–O(THF) solvent bond.
Remove the solvent in vacuo and recrystallize the residue from a dichloromethane/hexane mixture to yield pure [Mo(CO)
(CEP)].
Step 3: Self-Validating IR Spectroscopy
Prepare a solution of[Mo(CO)
(CEP)] in anhydrous CHCl (0.01 M).
Self-Validation Step: Spike the solution with a trace amount of a known internal standard (e.g., unreacted Mo(CO)
, which has a strictly defined band at 1986 cm⁻¹). This calibrates the spectrophotometer's frequency axis in real-time, validating that any observed shift in the CEP complex is a true electronic effect, not a calibration error.
Record the FTIR spectrum in a liquid cell (CaF
windows) from 2200 to 1800 cm⁻¹.
Extract the A
(1) mode frequency. You can then translate the Mo(CO) data to the Tolman scale using established linear regression equations for Group 6 metals.
Conclusion & Strategic Applications
Benchmarking tris(2-cyanoethyl)phosphine reveals a ligand that completely defies the typical alkylphosphine stereotype. By leveraging the strong inductive pull of its cyano groups, CEP delivers phosphite-like electronic properties—high
-acidity and a TEP of 2077.9 cm⁻¹[2][4]—while maintaining a robust, hydrolysis-resistant P–C backbone[8][9].
For drug development professionals and synthetic chemists, CEP is an invaluable tool for tuning transition metal catalysts where strong electron withdrawal is required to accelerate reductive elimination, but where the hydrolytic degradation of traditional phosphites would poison the catalytic cycle.
References
Organometallic Chemistry Overview (Ligand Electronic Parameters). Scribd / Course Notes. Contains consolidated TEP values for major phosphine classes including P(CH
Reactivity Comparison of Cyanoethylphosphine Isomers (Trans vs. Gauche): A Guide for Oligonucleotide Synthesis
Introduction In the synthesis of oligonucleotide therapeutics, the 2-cyanoethyl group is the gold standard for protecting internucleotide phosphodiester linkages[1]. The efficacy of the final deprotection step hinges ent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of oligonucleotide therapeutics, the 2-cyanoethyl group is the gold standard for protecting internucleotide phosphodiester linkages[1]. The efficacy of the final deprotection step hinges entirely on the reactivity of the cyanoethylphosphine derivatives. At the molecular level, rotation around the
bond of the cyanoethyl group yields two primary conformational isomers: trans and gauche[2].
As a Senior Application Scientist, understanding the causal relationship between these conformational states and their reactivity is critical. This guide objectively compares the structural thermodynamics of these isomers and their differential reactivity during base-catalyzed deprotection, providing actionable insights for optimizing cleavage protocols and ensuring high-purity active pharmaceutical ingredients (APIs).
Stereoelectronic Fundamentals: Trans vs. Gauche Isomerism
The reactivity of cyanoethylphosphine isomers is dictated by their thermodynamic distribution and stereoelectronic alignment during base-catalyzed deprotection.
Thermodynamic Stability
Variable-temperature Raman and infrared spectroscopy studies on 2-cyanoethylphosphine reveal that the trans-trans (Tt) conformer is thermodynamically favored over the gauche-trans (Gt) conformer by an enthalpy difference (
) of approximately 89 12 cm⁻¹ (roughly 1.06 kJ/mol) in solution[2]. While the trans state is favored due to minimized steric repulsion and optimal dipole alignment, the low energy barrier ensures that a significant population of the gauche conformer exists at ambient temperatures.
The
-Elimination Requirement
During the final cleavage step, ammonium hydroxide or sodium hydroxide is introduced to remove the cyanoethyl group via an E2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-elimination mechanism.
The Trans Conformer (Reactive) : E2 elimination strictly requires an anti-periplanar geometry. In the trans conformer, the
-proton (adjacent to the electron-withdrawing cyano group) and the leaving phosphate oxygen are oriented at a ~180° dihedral angle. This allows perfect parallel overlap between the bonding orbital and the antibonding orbital, facilitating a rapid, concerted electron flow that cleaves the protecting group and releases acrylonitrile.
The Gauche Conformer (Inert) : In the gauche state (dihedral angle ~60°), the participating orbitals are orthogonal. The concerted E2 mechanism is stereoelectronically forbidden. For elimination to occur, the molecule must first absorb sufficient thermal energy to overcome the rotational barrier and transition into the trans conformation.
Quantitative Reactivity Comparison
The following table summarizes the physicochemical and reactive differences between the two isomers.
The logical relationship between conformational equilibrium and
-elimination is illustrated below.
Conformational equilibrium of cyanoethyl isomers and the trans-E2 elimination pathway.
Impact on Drug Development: The Acrylonitrile Challenge
Understanding this reactivity is not merely academic; it has profound implications for oligonucleotide purity. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-elimination of the trans cyanoethyl group generates acrylonitrile, a highly reactive Michael acceptor[]. If the deprotection kinetics are mismanaged or if scavengers are omitted, acrylonitrile readily forms adducts with nucleobases. Specifically, it attacks the N-3 position of thymidine, resulting in a +53 Da cyanoethylation impurity that is notoriously difficult to separate via HPLC[]. Accelerating the gauche-to-trans transition via controlled heating (e.g., 55°C) ensures rapid elimination, allowing volatile acrylonitrile to be purged before adduct formation occurs.
Experimental Protocol: Kinetic Profiling of
-Elimination
To objectively compare the reactivity and validate the thermodynamic equilibrium of these isomers, the following self-validating experimental workflow is recommended.
Step 1: Sample Preparation
Synthesize a model 2-cyanoethyl phosphotriester (e.g., a dinucleotide model) to isolate the elimination variable without the structural complexity of a full-length polymer.
Action : Acquire ¹H-NMR spectra at varying temperatures (20°C to 60°C). Monitor the
coupling constants between the and protons of the cyanoethyl group.
Causality : The observed coupling constant is a population-weighted average of the trans (
Hz) and gauche ( Hz) conformers.
Self-Validation Check : Utilize the Karplus equation to calculate theoretical
values. Compare the experimental population ratios against the theoretical van 't Hoff plot derived from known values[2] to validate the starting equilibrium ().
Step 3: Base-Catalyzed Cleavage Assay
Action : Introduce 0.1 M NaOH or standard NH₄OH to the model system in a temperature-controlled reactor.
Causality : The base initiates the abstraction of the
-proton exclusively from the trans conformer, driving the equilibrium forward (Le Chatelier's Principle).
Step 4: HPLC-UV and LC-MS Tracking
Action : Quench aliquots at specific time intervals and analyze via reverse-phase HPLC-UV (260 nm) coupled with MS.
Self-Validation Check : Perform a strict mass balance analysis. The molar sum of the deprotected product, the +53 Da acrylonitrile adduct (if any), and the unreacted starting material must equal 100% of the initial concentration[].
Step 5: Kinetic Modeling
Action : Plot the natural log of the remaining protected species versus time to extract the pseudo-first-order rate constant (
).
Self-validating experimental workflow for profiling cyanoethyl β-elimination kinetics.
Conclusion
The reactivity of cyanoethylphosphine protecting groups is fundamentally governed by their conformational isomerism. While the gauche isomer acts as a kinetically inert resting state, the trans isomer provides the requisite anti-periplanar geometry for rapid E2
-elimination. By understanding and manipulating this thermodynamic equilibrium through temperature and base selection, researchers can optimize deprotection kinetics, mitigate acrylonitrile-induced +53 Da impurities, and ensure the structural integrity of synthetic oligonucleotides.
References
Title: Conformational and structural studies of 2-fluoroethylamine from temperature dependent FT-IR spectra of krypton and xenon solutions and ab initio calculations (Includes 2-cyanoethylphosphine data)
Title: Source of Impurities in Small Nucleic Acid Drugs
Source: BOC Sciences
URL
Safe Handling and Disposal of 2-Cyanoethylphosphine: A Senior Scientist’s Protocol
Part 1: Critical Hazard Identification & Distinctions Before initiating any disposal procedure, you must verify the exact chemical identity. There is a frequent and dangerous confusion in the field between 2-Cyanoethylph...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Critical Hazard Identification & Distinctions
Before initiating any disposal procedure, you must verify the exact chemical identity. There is a frequent and dangerous confusion in the field between 2-Cyanoethylphosphine (Primary Phosphine) and Tris(2-cyanoethyl)phosphine (TCEP, Tertiary Phosphine).
Do not treat these chemicals interchangeably.
Feature
2-Cyanoethylphosphine (The Target)
Tris(2-cyanoethyl)phosphine (TCEP)
Structure
CAS Number
15961-16-7
4023-53-4
Oxidation State
P(III) - Primary
P(III) - Tertiary
Air Stability
High Risk: Air-sensitive, potentially pyrophoric.[1]
Scope of this Guide: This protocol focuses on the high-hazard 2-Cyanoethylphosphine (Primary) . If you possess TCEP, you may skip the inert atmosphere requirements, but the oxidation chemistry for disposal remains the same.
Part 2: The Chemistry of Deactivation
We do not dispose of active phosphines directly. The goal is to thermodynamically drive the phosphorus atom from the reactive P(III) state to the stable P(V) state (Phosphonic acid or Oxide) using a controlled oxidation.
The Mechanism:
We utilize Sodium Hypochlorite (Bleach) as the oxidant.[4] The reaction is highly exothermic.
Why Bleach?
While Hydrogen Peroxide (
) is a common oxidant, it often releases oxygen gas rapidly upon contact with transition metals or impurities, creating a pressure hazard. Bleach (alkaline NaOCl) provides a slower, more controlled oxidation pathway for alkyl phosphines.
Part 3: Pre-Operational Assessment
Personal Protective Equipment (PPE) Matrix
Zone
Equipment
Rationale
Respiratory
Fume Hood (Face Velocity >100 fpm)
Primary phosphines are volatile and toxic. Do not use benchtop.
Dermal
Double Nitrile Gloves (0.11mm min)
Breakthrough time for phosphines is low; outer glove is sacrificial.
Ocular
Chemical Splash Goggles + Face Shield
Protection against exothermic splashing during quenching.
Body
Fire-Resistant (Nomex) Lab Coat
Protection against potential flash fire (if pyrophoric).
Engineering Controls
Inert Atmosphere: If the 2-Cyanoethylphosphine is neat (pure liquid/solid), all transfers must occur under Nitrogen or Argon (Schlenk line or Glovebox).
Cooling: An ice bath (
) is mandatory to manage the exotherm.
Part 4: Step-by-Step Deactivation Protocol
Phase A: Preparation
Calculate Oxidant: You need excess oxidant. Assume a 10-20% molar excess. Commercial bleach is typically 5-6% NaOCl (
).
Prepare Solvent: Degassed Dichloromethane (DCM) or Toluene. Avoid ethers if possible to prevent peroxide accumulation, though THF is acceptable if fresh.
Phase B: The Quenching Workflow
Figure 1: Decision logic for the oxidative deactivation of alkyl phosphines.
Phase C: Execution Details
Dilution (The Critical Step):
Never add bleach directly to neat phosphine. It can result in a violent deflagration.
Dilute the 2-Cyanoethylphosphine in an inert solvent (DCM or Toluene) to a concentration of roughly 5-10% by weight.
Note: If the material is already in solution, verify the solvent is compatible with bleach (avoid Acetone, which forms chloroacetone—a tear gas).
Controlled Addition:
Place the diluted phosphine solution in a round-bottom flask with a stir bar.
Submerge flask in an ice bath.
Slowly add the dilute bleach solution (5% NaOCl) dropwise via an addition funnel or syringe.
Observation: You may see a white precipitate (Sodium Chloride/Phosphate salts) or a biphasic mixture. This is normal.
Digestion Period:
Once addition is complete, remove the ice bath.
Allow the mixture to stir vigorously (to mix the organic/aqueous phases) overnight at room temperature. This ensures the P(III) species at the interface are fully oxidized.
Validation (The "Trust but Verify" Step):
Dip a Starch Iodide paper into the aqueous layer.
Result: It must turn Dark Blue/Black immediately.
Interpretation: This confirms free chlorine (oxidant) is still present, meaning all the reducing agent (phosphine) has been consumed.
Correction: If the paper remains white, add 20% more bleach and stir for another 4 hours.
Part 5: Waste Management & Handover
Once validated, the mixture is no longer pyrophoric or acutely toxic via inhalation, but it is still chemical waste.
Separation: If you used an organic solvent (DCM/Toluene), use a separatory funnel to separate the layers.
Organic Layer: Contains the oxidized phosphine oxide/solvent. Label as "Halogenated Organic Waste" (if DCM used).
Aqueous Layer: Contains excess bleach and salts.
Quenching Excess Bleach:
Add solid Sodium Thiosulfate or Sodium Bisulfite to the aqueous layer until a starch iodide test shows no color change (neutralizing the oxidant).
Hazard Checkboxes: Irritant, Toxic (due to solvent).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Pyrophoric Liquid Reagents. Retrieved March 8, 2026. [Link]
Princeton University EHS. (2023). Laboratory Safety Manual: Waste Disposal Procedures for Reactive Chemicals. [Link]
PubChem. (n.d.). 2-Cyanoethylphosphine (Compound Summary). National Library of Medicine. [Link]